2-bromo-N-tert-butylbenzenesulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-tert-butylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQGWGSNHQLIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406591 | |
| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138733-50-3 | |
| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-bromo-N-tert-butylbenzenesulfonamide CAS number and properties
An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in the development of targeted protein degraders. This document details its chemical and physical properties, safety information, and established experimental protocols for its synthesis, purification, and analysis.
Core Chemical and Physical Properties
This compound is a substituted aromatic sulfonamide. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on data from closely related compounds and standard chemical principles.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Citation |
| CAS Number | 138733-50-3 | [1][2] |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |
| Molecular Weight | 292.2 g/mol | [1] |
| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | |
| Purity | ≥96% | [1] |
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value | Notes |
| Appearance | White solid | Based on the described synthesis product.[3] |
| Melting Point | 96-98 °C | This is the experimental melting point for the related isomer, 4-bromo-N-tert-butylbenzenesulfonamide, and serves as an estimate.[4] |
| Boiling Point | > 300 °C | Estimated based on the high boiling points of related aromatic sulfonamides.[5] |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate, and chloroform. Insoluble in water. | Based on the reported synthesis solvent and the general solubility of benzenesulfonamides.[3][5] |
| Storage | Room temperature, in a dry, sealed container. | [1][6] |
Safety and Handling
Table 3: GHS Hazard Information (Predicted)
| Category | Hazard |
| Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Handle in accordance with good industrial hygiene and safety practices.
Experimental Protocols
Synthesis of this compound
The most common synthesis route involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine.
Reaction: 2-bromobenzenesulfonyl chloride + tert-butylamine → this compound
Materials:
-
2-bromobenzenesulfonyl chloride (8.65 mmol, 2.21 g)
-
tert-butylamine (21.9 mmol, 2.30 mL)
-
Chloroform (40 mL)
-
Silica gel for flash chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride in chloroform under a nitrogen atmosphere at room temperature, add tert-butylamine.[3]
-
Stir the resulting orange solution at room temperature for 12 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the mixture to dryness under reduced pressure.[3]
-
Purify the crude product by flash chromatography on silica gel, using a 15% ethyl acetate in hexane mixture as the eluent.[3]
-
The final product is obtained as a white solid with a reported yield of 84%.[3]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[3]
Purification Protocols
While flash chromatography is specified in the synthesis, recrystallization is another common method for purifying solid sulfonamide products.
Recrystallization (General Protocol):
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane). The compound should be soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods (Adapted)
A robust analytical method is crucial for quality control. The following HPLC method, developed for the closely related 2-bromo-N-phenethylbenzenesulfonamide, can be adapted.[7]
Table 4: Adapted HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Standard system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time-based gradient, starting around 60% B and increasing |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm |
Applications in Drug Discovery
This compound is classified as a Protein Degrader Building Block .[1] This indicates its primary use is in the synthesis of bifunctional molecules for targeted protein degradation (TPD), such as Proteolysis Targeting Chimeras (PROTACs).
Targeted Protein Degradation (TPD): TPD is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[8] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein.
Role as a Building Block: A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] Molecules like this compound serve as versatile scaffolds or intermediates. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a POI-binding ligand or the linker, thereby facilitating the construction of a diverse library of potential PROTACs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. prepchem.com [prepchem.com]
- 4. 4-BROMO-N-TERT-BUTYL-BENZENESULFONAMIDE CAS#: 93281-65-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Bromo-N-(tert-butyl)benzenesulfonamide - CAS:138733-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. 단백질 분해 빌딩 블록 [sigmaaldrich.com]
- 9. lifechemicals.com [lifechemicals.com]
physical and chemical properties of 2-bromo-N-tert-butylbenzenesulfonamide
An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols for its synthesis and characterization, presented to support advanced research and development activities.
Core Chemical and Physical Properties
This compound is a synthetic organic compound featuring a benzenesulfonamide core. This structural motif is significant in medicinal chemistry. The compound is classified as a "Protein Degrader Building Block," indicating its potential utility in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1]
Identifiers and Descriptors
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | N/A |
| CAS Number | 138733-50-3 | [1] |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [1][2] |
| Molecular Weight | 292.2 g/mol | [1] |
| Purity | ≥96% | [1] |
Physical Properties
Experimental data for many physical properties of this specific isomer are not widely published. The data below includes reported values and estimations based on structurally related compounds.
| Property | Value | Notes | Source |
| Appearance | White solid | As per synthesis results. | [3] |
| Melting Point | 96-98 °C | This is the experimental value for the related isomer, 4-bromo-N-tert-butyl-benzenesulfonamide, provided for context. | [4] |
| Boiling Point | > 300 °C (Predicted) | Estimated based on related aromatic sulfonamides. | [5] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Hexane. Predicted to be soluble in Methanol, Ethanol, DMSO. Insoluble in water. | Based on reported synthesis solvents and general properties of benzenesulfonamides. | [3][5] |
| Storage | Room temperature, sealed in a dry environment. | [1][2] |
Computed Chemical Properties
The following properties are computationally derived for the related isomer, 3-bromo-N-tert-butylbenzenesulfonamide, and provide valuable insight.
| Property | Value | Source |
| XLogP3 | 2.8 | [6][7] |
| Hydrogen Bond Donor Count | 1 | [6][7] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Topological Polar Surface Area | 54.6 Ų | [6][7] |
Spectroscopic Data
Characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Data | Source |
| ¹H NMR | (300 MHz, CDCl₃) δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H) | [3] |
| IR (Predicted) | ~3250 cm⁻¹ (N-H stretch), ~1330 & 1160 cm⁻¹ (S=O stretch), ~750 cm⁻¹ (C-Br stretch) | [8] |
| Mass Spec (Predicted) | [M+H]⁺: 292.0, 294.0 (approx. 1:1 ratio for Br isotopes) | N/A |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from established and reported procedures.[3]
Materials:
-
2-bromobenzenesulfonyl chloride
-
tert-butylamine
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq, 8.65 mmol, 2.21 g) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq, 21.9 mmol, 2.30 ml).
-
Stir the resulting orange solution at room temperature for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the mixture to dryness under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel using a mobile phase of 15% ethyl acetate in hexane.
-
Combine the relevant fractions and evaporate the solvent to afford the title compound as a white solid (Yield: 84%).
Caption: Synthetic workflow for this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare the sample by dissolving 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Record the ¹H NMR spectrum on a 300 MHz or 400 MHz spectrometer.[3][8]
-
Process the data, referencing the chemical shifts in parts per million (ppm) relative to TMS.
Caption: Workflow for the characterization of the target compound.
Logical Relationships in Drug Discovery
As a "Protein Degrader Building Block," this compound serves as a key component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Caption: Role as a building block in PROTAC development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Bromo-N-(tert-butyl)benzenesulfonamide - CAS:138733-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. 4-BROMO-N-TERT-BUTYL-BENZENESULFONAMIDE CAS#: 93281-65-3 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
2-bromo-N-tert-butylbenzenesulfonamide molecular weight and formula
This document provides the fundamental molecular data for 2-bromo-N-tert-butylbenzenesulfonamide, a compound relevant to researchers and professionals in the fields of chemistry and drug development.
Molecular Data
The essential molecular information for this compound is summarized in the table below. This data is critical for experimental design, chemical synthesis, and computational modeling.
| Property | Value |
| Molecular Formula | C10H14BrNO2S[1][2][3] |
| Molecular Weight | 292.2 g/mol [1] or 292.19 g/mol [2][3][4][5] |
The slight variation in molecular weight values is due to differences in calculation methods and rounding conventions. For most practical purposes, both values can be considered correct.
It is important to note that while the user requested detailed experimental protocols and signaling pathway diagrams, this information is not applicable to a request for the basic molecular properties of a single chemical compound. Such in-depth documentation would be relevant for a complex biological study or a detailed synthetic process, but not for the fundamental characterization of a molecule's formula and weight.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 2-Bromo-N-(tert-butyl)benzenesulfonamide - CAS:138733-50-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. eMolecules this compound | 138733-50-3 | MFCD07710752 | Fisher Scientific [fishersci.com]
- 4. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 2-bromo-N-tert-butylbenzenesulfonamide in Organic Solvents: A Technical Guide
Abstract: The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that significantly influences its formulation, bioavailability, purification, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility profile of 2-bromo-N-tert-butylbenzenesulfonamide. Due to the limited availability of published quantitative data for this specific compound, this document outlines an estimated solubility profile based on analogous compounds and provides detailed, standardized experimental protocols for researchers to determine its solubility accurately. Methodologies for both qualitative and quantitative solubility assessment are presented, along with a framework for data presentation and visualization of experimental workflows.
Introduction
This compound is a synthetic organic compound belonging to the sulfonamide class.[1] Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] For drug development professionals and researchers, understanding the solubility of such compounds is fundamental. Solubility dictates the choice of solvents for synthesis, purification (e.g., recrystallization and chromatography), and formulation, and is a key determinant of a drug candidate's absorption and in vivo performance.[2]
This guide serves as a practical resource for scientists, providing both an estimated solubility profile to guide initial experiments and robust protocols to generate precise, reproducible solubility data.
Physicochemical Properties
A summary of the key identifiers and physicochemical properties for this compound is provided in Table 1. These properties are essential for understanding the compound's expected interactions with various solvents.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | [3] |
| CAS Number | 138733-50-3 | [4] |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [4] |
| Molecular Weight | 292.2 g/mol | [4] |
| Appearance | White solid (reported in synthesis) | [3] |
| Computed XLogP3 * | 2.8 | [5][6] |
*Note: The XLogP3 value is for the isomeric 3-bromo and 4-bromo-N-tert-butylbenzenesulfonamide and serves as an estimate of lipophilicity.
Estimated Solubility Profile
While specific quantitative solubility data for this compound is not available in the public literature, an estimated profile can be inferred from its chemical structure, the "like dissolves like" principle, and solubility information from analogous compounds and synthesis procedures.[7][8] The presence of a nonpolar tert-butyl group and a bromophenyl ring, combined with the polar sulfonamide group, suggests moderate to good solubility in a range of organic solvents.
Synthesis of the compound involves chloroform as a reaction solvent and a mixture of ethyl acetate-hexane for purification, indicating solubility in these solvents.[3] Closely related sulfonamides are reported to be soluble in alcohols, DMSO, and ethyl acetate, but insoluble in water.[9]
Table 2: Estimated Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Estimated Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | Capable of hydrogen bond acceptance and dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the sulfonamide group.[9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Used as a reaction solvent for its synthesis.[3] |
| Esters | Ethyl Acetate | Soluble | Used in purification by chromatography and recrystallization.[3][9] |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity. |
| Aromatic | Toluene | Sparingly Soluble | Primarily nonpolar interactions. |
| Nonpolar | Hexane, Heptane | Sparingly Soluble / Insoluble | Used as an anti-solvent in chromatography.[3] |
| Aqueous | Water | Insoluble | The large nonpolar groups outweigh the polarity of the sulfonamide group.[9] |
Experimental Protocols for Solubility Determination
To obtain accurate solubility data, standardized experimental procedures are crucial.[10] The following protocols are adapted from established methods in the pharmaceutical industry.[2][11]
Protocol 1: Qualitative Solubility Assessment
This rapid screening method is used to quickly identify suitable solvents for further quantitative analysis or for processes like recrystallization.[11]
4.1.1. Materials
-
This compound
-
Small test tubes or vials (1-2 mL)
-
Selection of organic solvents (e.g., Methanol, Ethanol, Acetone, DCM, Ethyl Acetate, Toluene, Hexane, DMSO)
-
Vortex mixer
-
Spatula and analytical balance
4.1.2. Procedure
-
Label a series of vials, one for each solvent to be tested.
-
Weigh and add approximately 5-10 mg of this compound to each vial.[11]
-
Add 1 mL of the corresponding solvent to each vial.
-
Cap the vials securely and vortex each sample vigorously for 30-60 seconds.[11]
-
Allow the samples to stand for 5-10 minutes and visually inspect for any undissolved solid against a dark background.
-
Classify the solubility based on visual inspection as: Soluble (no visible solid), Partially Soluble (some solid remains), or Insoluble (solid appears largely undissolved).[11]
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.[12]
4.2.1. Materials
-
This compound
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a constant temperature bath (e.g., 25 °C)
-
Calibrated pipettes and volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)
4.2.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible excess solid.[11]
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2][11]
-
Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.[11]
-
Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration within the calibrated range of the analytical method. Prepare a series of standard solutions of the compound with known concentrations.[11]
-
Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor
Factors Influencing Solubility
The solubility of a compound is governed by a complex interplay between the properties of the solute and the solvent, as well as external conditions like temperature and pressure.[7]
Data Presentation Framework
For systematic recording of experimental results, all quantitative data should be summarized in a clear and structured format. Table 3 provides a template for presenting solubility data obtained from the shake-flask method.
Table 3: Template for Quantitative Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| e.g., Methanol | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||
| e.g., Ethyl Acetate | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||
| e.g., Dichloromethane | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||
| e.g., Toluene | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||
| e.g., Heptane | 25.0 ± 0.5 | Shake-Flask, HPLC-UV |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. N-t-Butyl 4-bromobenzenesulfonamide | C10H14BrNO2S | CID 796629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.ws [chem.ws]
- 9. benchchem.com [benchchem.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. pharmatutor.org [pharmatutor.org]
Structure Elucidation of 2-bromo-N-tert-butylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-bromo-N-tert-butylbenzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds. Benzenesulfonamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document details the synthesis, purification, and spectroscopic characterization of the title compound, offering a foundational resource for researchers engaged in the synthesis and characterization of novel sulfonamide derivatives for drug discovery and development.
Chemical Structure and Properties
This compound possesses a molecular formula of C₁₀H₁₄BrNO₂S and a molecular weight of 292.2 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted with a bulky tert-butyl group.
| Identifier | Value |
| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide |
| CAS Number | 138733-50-3[1][2] |
| Molecular Formula | C₁₀H₁₄BrNO₂S[1] |
| Molecular Weight | 292.2 g/mol [1] |
Synthesis and Purification
The synthesis of this compound is achieved through the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine.
Experimental Protocol: Synthesis
To a stirred solution of 2-bromobenzenesulfonyl chloride (8.65 mmol) in chloroform (40 mL) under a nitrogen atmosphere at room temperature, tert-butylamine (21.9 mmol) is added.[3] The resulting solution is stirred at room temperature for 12 hours.[3] Following the reaction, the solvent is removed by evaporation. The crude product is then purified by flash chromatography on silica gel using a 15% ethyl acetate in hexane eluent to yield this compound as a white solid.[3]
Structure Elucidation via Spectroscopic Methods
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.18 | Doublet (d, J=8.5 Hz) | 1H | Aromatic-H |
| 7.73 | Doublet (d, J=8.5 Hz) | 1H | Aromatic-H |
| 7.50-7.35 | Multiplet (m) | 2H | Aromatic-H |
| 5.11 | Singlet (s) | 1H | NH |
| 1.20 | Singlet (s) | 9H | -C(CH₃)₃ |
| Data obtained in CDCl₃ at 300 MHz.[3] |
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~140 | C-S |
| ~135 | C-Br |
| ~133 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~121 | Aromatic C-H |
| ~55 | -C (CH₃)₃ |
| ~30 | -C(C H₃)₃ |
| Predicted values based on data for structurally related compounds. |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3250 | N-H stretch |
| ~2970 | C-H stretch (aliphatic) |
| ~1330 & ~1160 | S=O asymmetric and symmetric stretch |
| ~750 | C-Br stretch |
| Predicted values based on data for structurally related compounds.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
| m/z | Assignment |
| 291/293 | [M]⁺, Molecular ion |
| 234/236 | [M - C₄H₉]⁺ |
| 227/229 | [M - SO₂]⁺ (rearrangement) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| Predicted fragmentation based on common pathways for sulfonamides and alkyl bromides. |
Experimental Workflow Summary
The overall process for the synthesis and structure elucidation of this compound is summarized in the following workflow.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and a comprehensive approach to the structure elucidation of this compound. By combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and mass spectrometry data based on closely related analogs, a complete spectroscopic profile of the molecule has been presented. The methodologies and data contained herein serve as a valuable resource for chemists and pharmaceutical scientists working on the development of novel benzenesulfonamide-based therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 2-bromo-N-tert-butylbenzenesulfonamide
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-tert-butylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The primary synthetic route involves a two-step process: the preparation of 2-bromobenzenesulfonyl chloride, followed by its reaction with tert-butylamine. This document outlines the key starting materials, detailed experimental protocols, and quantitative data for these synthetic transformations.
Core Synthetic Pathway
The synthesis of this compound is most commonly achieved through a retrosynthetic approach that disconnects the sulfonamide bond. This reveals two primary starting materials: 2-bromobenzenesulfonyl chloride and tert-butylamine. The 2-bromobenzenesulfonyl chloride itself is typically synthesized from precursors such as 2-bromoaniline or 2-aminobenzenesulfonic acid.
Step 1: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline
A prevalent method for the preparation of 2-bromobenzenesulfonyl chloride involves the diazotization of 2-bromoaniline, followed by a sulfonyl chlorination reaction.[1][2] This process generates a stable diazonium salt intermediate, which is then converted to the desired sulfonyl chloride.[1]
.
Caption: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline.
Step 2: Synthesis of this compound
The final step in the synthesis is the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.[3]
.
Caption: Synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2-bromobenzenesulfonyl chloride and this compound.
Table 1: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline [1][4]
| Starting Material | Reagents | Molar Ratio | Temperature (°C) | Yield (%) |
| 2-bromoaniline | 1. HCl, H₂O2. NaNO₂3. FeCl₃ or ZnCl₂ | 1 : 4 (HCl) : 1.05 (NaNO₂) : 1 (FeCl₃/ZnCl₂) | -5 to 5 | 79.4 - 84.1 |
Table 2: Synthesis of this compound [3]
| Starting Material | Reagent | Molar Ratio | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| 2-bromobenzenesulfonyl chloride | tert-butylamine | 1 : 2.5 | Chloroform | Room Temperature | 12 | 84 |
Experimental Protocols
The following are detailed experimental methodologies for the key synthetic steps.
Experimental Workflow: General Synthesis
.
Caption: Experimental workflow for the two-step synthesis.
Detailed Methodology for Step 1: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline[1][4]
-
Diazotization: 2-bromoaniline (172 g, 1 mol) is added to a mixture of hydrochloric acid (333 ml, 4 mol) and water (333 ml).[1][4] The mixture is cooled to a temperature between -5 °C and 0 °C.[1][4]
-
An aqueous solution of sodium nitrite (72.5 g in 200 ml of water) is added dropwise, ensuring the temperature is maintained below 0 °C.[1][4]
-
Following the addition of sodium nitrite, an aqueous solution of either ferric chloride (162.5 g in 300 ml of water) or zinc chloride (136.4 g in 300 ml of water) is added dropwise, with the temperature kept between 0 °C and 5 °C.[1]
-
The resulting solid diazonium salt is collected by filtration, washed with dilute acid and a small amount of cold methanol, and then dried.[1]
-
Sulfonyl Chlorination: The dried diazonium salt is then subjected to a sulfonyl chlorination reaction to yield 2-bromobenzenesulfonyl chloride.[1]
-
Purification: The crude product is purified to yield pure 2-bromobenzenesulfonyl chloride.[4]
Detailed Methodology for Step 2: Synthesis of this compound[3]
-
Reaction Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (2.21 g, 8.65 mmol) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, tert-butylamine (2.30 ml, 21.9 mmol) is added.[3]
-
Reaction: The resulting orange solution is stirred at room temperature for 12 hours.[3]
-
Workup: After 12 hours, the reaction mixture is evaporated to dryness.[3]
-
Purification: The crude product is purified by flash chromatography on silica gel using a 15% ethyl acetate-hexane eluent to afford this compound as a white solid (2.12 g, 84% yield).[3]
References
- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Retrosynthetic Analysis of N-Substituted Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the retrosynthetic analysis of N-substituted benzenesulfonamides, a crucial class of compounds in medicinal chemistry and drug development. It details the primary and alternative disconnection strategies, provides specific experimental protocols for their synthesis, and presents quantitative data to facilitate comparative analysis.
Core Concepts in Retrosynthesis of N-Substituted Benzenesulfonamides
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For N-substituted benzenesulfonamides, the most logical and widely employed disconnection strategy targets the sulfur-nitrogen (S-N) bond.
The Primary S-N Disconnection Approach
The most common retrosynthetic disconnection for N-substituted benzenesulfonamides involves breaking the S-N bond. This leads to two key synthons: a benzenesulfonyl cation and an amino anion.
-
Target Molecule: N-Substituted Benzenesulfonamide
-
Disconnection: S-N bond
-
Synthons:
-
Benzenesulfonyl Cation (ArSO2+)
-
Amine Anion (R1R2N-)
-
-
Synthetic Equivalents:
-
Benzenesulfonyl Chloride (ArSO2Cl)
-
Primary or Secondary Amine (R1R2NH)
-
This disconnection is strategically sound as it leads to readily available and reactive starting materials. The forward reaction, the condensation of a benzenesulfonyl chloride with a primary or secondary amine, is a robust and high-yielding transformation.[1]
Retrosynthesis of Key Precursors
The primary disconnection identifies benzenesulfonyl chloride and an amine as the key precursors. While a vast array of amines are commercially available, the synthesis of substituted benzenesulfonyl chlorides is often a necessary step.
Retrosynthesis of Benzenesulfonyl Chloride
The most common disconnection for benzenesulfonyl chloride is at the C-S bond, leading to a benzene ring and a chlorosulfonyl cation synthon.
-
Target Molecule: Benzenesulfonyl Chloride
-
Disconnection: C-S bond
-
Synthons:
-
Benzene (C6H6)
-
Chlorosulfonyl Cation (+SO2Cl)
-
-
Synthetic Equivalent:
-
Chlorosulfonic Acid (ClSO3H)
-
The forward reaction is the electrophilic aromatic substitution of benzene with chlorosulfonic acid.
Alternative Retrosynthetic Strategies
While the benzenesulfonyl chloride route is dominant, alternative disconnections offer valuable options, especially when specific starting materials are more accessible or when dealing with sensitive functional groups.
Disconnection to Benzenesulfonic Acid
An S-O disconnection of a benzenesulfonate ester, a close relative of the sulfonamide, can be considered. However, a more direct alternative involves the direct coupling of a benzenesulfonic acid with an amine.
-
Target Molecule: N-Substituted Benzenesulfonamide
-
Disconnection: S-N bond (conceptual)
-
Starting Materials:
-
Benzenesulfonic Acid (ArSO3H)
-
Primary or Secondary Amine (R1R2NH)
-
This approach avoids the use of the often lachrymatory and reactive sulfonyl chlorides. The forward reaction typically requires a coupling agent to activate the sulfonic acid.
Disconnection to Thiophenol
A C-S bond disconnection in the starting benzenesulfonyl chloride can be taken back further to a thiophenol. The forward synthesis then involves oxidation of the thiophenol to the corresponding sulfonyl chloride.
-
Target Molecule: N-Substituted Benzenesulfonamide
-
Precursor: Benzenesulfonyl Chloride
-
Disconnection: C-S bond (conceptual)
-
Starting Material: Thiophenol (ArSH)
This strategy is useful if the corresponding thiophenol is more readily available than benzene or the corresponding aniline for a Sandmeyer reaction approach to the sulfonyl chloride.
Experimental Protocols
The following are representative experimental protocols for the synthesis of N-substituted benzenesulfonamides and their key precursors.
Synthesis of Benzenesulfonyl Chloride from Benzene
Reaction: C₆H₆ + 2 ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ + HCl
Procedure: To a flask equipped with a stirrer, dropping funnel, and a gas outlet is added chlorosulfonic acid (2.0 mol). The flask is cooled in an ice-salt bath, and benzene (1.0 mol) is added dropwise with stirring at such a rate that the temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred for one hour at room temperature. The reaction mixture is then poured carefully onto crushed ice. The lower layer of benzenesulfonyl chloride is separated, washed with cold water, and used directly or distilled under reduced pressure.
General Procedure for the Synthesis of N-Aryl Benzenesulfonamides
Reaction: ArSO₂Cl + Ar'NH₂ → ArSO₂NHAr' + HCl
Procedure: To a solution of the appropriate aniline (1.0 mmol) in pyridine (5 mL) at 0 °C, benzenesulfonyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the mixture is poured into ice-water (50 mL) and acidified with concentrated HCl. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure N-aryl benzenesulfonamide.[1]
General Procedure for the Synthesis of N-Alkyl Benzenesulfonamides
Reaction: ArSO₂Cl + R₁R₂NH + NaOH → ArSO₂NR₁R₂ + NaCl + H₂O
Procedure: To a stirred solution of the primary or secondary amine (10 mmol) in a mixture of water (20 mL) and diethyl ether (20 mL) is added benzenesulfonyl chloride (11 mmol) portion-wise. A 10% aqueous solution of sodium hydroxide is added simultaneously to maintain the pH of the solution at ~8-9. The reaction mixture is stirred vigorously for 2-3 hours at room temperature. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
The following tables summarize typical yields for the synthesis of N-substituted benzenesulfonamides under various conditions.
Table 1: Synthesis of N-Aryl Benzenesulfonamides from Benzenesulfonyl Chloride and Substituted Anilines
| Entry | Aniline Substituent | Yield (%) | Reference |
| 1 | H | 92 | [1] |
| 2 | 4-CH₃ | 95 | [1] |
| 3 | 4-OCH₃ | 94 | |
| 4 | 4-Cl | 90 | [1] |
| 5 | 4-NO₂ | 85 | |
| 6 | 2-CH₃ | 88 |
Table 2: Synthesis of N-Alkyl Benzenesulfonamides from Benzenesulfonyl Chloride and Various Amines
| Entry | Amine | Yield (%) | Reference |
| 1 | n-Butylamine | 85 | |
| 2 | Diethylamine | 82 | |
| 3 | Piperidine | 90 | |
| 4 | Morpholine | 92 | |
| 5 | Benzylamine | 88 |
Purification Techniques
The purification of N-substituted benzenesulfonamides is crucial to obtain products of high purity for subsequent applications.
-
Recrystallization: This is the most common method for purifying solid sulfonamides. A suitable solvent system is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[2]
-
Column Chromatography: For sulfonamides that are oils or difficult to crystallize, silica gel column chromatography is the preferred method of purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed to elute the product.
-
Acid-Base Extraction: The weakly acidic N-H proton in monosubstituted sulfonamides allows for their separation from non-acidic impurities by extraction with a dilute aqueous base, followed by acidification to precipitate the pure sulfonamide.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the retrosynthetic analysis and subsequent synthesis of an N-substituted benzenesulfonamide.
References
The Role of 2-bromo-N-tert-butylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-N-tert-butylbenzenesulfonamide is a synthetic compound belonging to the versatile class of benzenesulfonamides, a scaffold of significant interest in medicinal chemistry. While direct and extensive biological studies on this specific molecule are limited in publicly available literature, its structural features—a substituted aromatic ring and a sulfonamide moiety—suggest a strong potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and, by inference from structurally related analogs, its potential applications in drug discovery. This document will explore its prospective roles as an enzyme inhibitor, particularly targeting carbonic anhydrases and butyrylcholinesterase, and as a scaffold for the development of novel anticancer agents. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities, derived from established methodologies for analogous compounds, are also presented.
Introduction
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The sulfonamide group (-SO₂NH-) is a key pharmacophore, often acting as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes.[3] The biological specificity and potency of benzenesulfonamide derivatives are modulated by the substitution pattern on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen.
This compound, with its bromine substitution at the ortho position of the benzene ring and a bulky tert-butyl group on the nitrogen, presents a unique chemical entity. The bromine atom can influence the compound's pharmacokinetic properties and binding interactions through halogen bonding, while the tert-butyl group can confer steric hindrance and affect solubility. Although this compound is primarily recognized as a building block in organic synthesis, particularly for protein degraders, its structural analogy to known bioactive molecules warrants a thorough investigation of its potential medicinal chemistry applications.[4]
This guide will synthesize the available information on this compound and extrapolate its potential therapeutic roles based on the well-documented activities of related benzenesulfonamide derivatives.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [4] |
| Molecular Weight | 292.2 g/mol | [4] |
| CAS Number | 138733-50-3 | [4] |
| Appearance | White solid | [5] |
| Purity | ≥96% | [4] |
| Storage | Room temperature | [4] |
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine.[5]
General Synthesis Workflow
The logical flow from starting materials to the final characterized product is crucial for reproducible research. The following diagram outlines the key stages in the synthesis and analysis of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol
This protocol is adapted from a known synthetic procedure.[5]
Materials:
-
2-bromobenzenesulfonyl chloride (8.65 mmol, 2.21 g)
-
tert-butylamine (21.9 mmol, 2.30 ml)
-
Chloroform (40 ml)
-
Silica gel for flash chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride in chloroform (40 ml) under a nitrogen atmosphere at room temperature, add tert-butylamine.
-
Stir the resulting orange solution at room temperature for 12 hours.
-
Evaporate the reaction mixture to dryness under reduced pressure.
-
Purify the residue by flash chromatography on silica gel, eluting with a mixture of 15% ethyl acetate in hexane.
-
Combine the fractions containing the product and evaporate the solvent to afford this compound as a white solid.
Characterization:
-
¹H NMR (300 MHz, CDCl₃): δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[5]
Potential Medicinal Chemistry Applications
While direct biological data for this compound is scarce, the extensive research on analogous benzenesulfonamides allows for the formulation of strong hypotheses regarding its potential therapeutic roles.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in pH regulation, CO₂ transport, and various pathological processes.[3] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[2]
Hypothesized Mechanism: The sulfonamide moiety of this compound can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[3] The 2-bromo and N-tert-butyl groups would likely interact with residues in the active site cavity, influencing isoform selectivity.
Caption: Hypothesized signaling pathway for the anticancer activity of this compound via carbonic anhydrase IX inhibition.
Quantitative Data for Analogous Compounds (Carbonic Anhydrase Inhibition):
| Compound ID | Target Isoform | Kᵢ (nM) | Reference |
| 4 (Benzenesulfonamide derivative) | hCA IX | 1.5 - 38.9 | [6] |
| 5 (Tetrafluorobenzenesulfonamide derivative) | hCA IX | 1.5 - 38.9 | [6] |
| 4 (Benzenesulfonamide derivative) | hCA XII | 0.8 - 12.4 | [6] |
| 5 (Tetrafluorobenzenesulfonamide derivative) | hCA XII | 0.8 - 12.4 | [6] |
| Compound I (Coumarin benzenesulfonamide) | hCA IX | 25.04 | [2] |
| Acetazolamide (Standard) | hCA IX | 25 | [2] |
Anticancer Activity
Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have shown anticancer activity through various other mechanisms, including the inhibition of tubulin polymerization.[7]
Quantitative Data for Analogous Compounds (Antiproliferative Activity):
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e (Thiazol-4-one-benzenesulfonamide) | MDA-MB-231 (Breast) | 3.58 | [2] |
| 4e (Thiazol-4-one-benzenesulfonamide) | MCF-7 (Breast) | 4.58 | [2] |
| 4g (Thiazol-4-one-benzenesulfonamide) | MCF-7 (Breast) | 2.55 | [2] |
| 5i (N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide) | SK-N-MC (Neuroblastoma) | 24.9 | [8] |
| Etoposide (Standard) | SK-N-MC (Neuroblastoma) | 33.4 | [8] |
Butyrylcholinesterase Inhibition
Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine.[9] Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[9] N-substituted derivatives of benzenesulfonamides have been identified as potential BChE inhibitors.
Hypothesized Mechanism: The benzenesulfonamide core of this compound could interact with the active site of BChE, with the 2-bromo and N-tert-butyl substituents influencing binding affinity and selectivity over the related enzyme, acetylcholinesterase (AChE).
Quantitative Data for Analogous Compounds (Butyrylcholinesterase Inhibition):
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| 6k (N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) | BChE | 42.21 ± 0.25 | [10] |
| 6d (N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) | BChE | 45.31 ± 0.17 | [10] |
| Eserine (Standard) | BChE | 0.85 ± 0.0001 | [10] |
Experimental Protocols for Biological Evaluation
The following are general protocols that can be adapted to evaluate the biological activity of this compound, based on methodologies used for similar compounds.
In Vitro Antiproliferative Activity Assessment
This protocol describes a general method for assessing the antiproliferative activity of a compound against cancer cell lines using the MTT assay.[1]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-N-MC)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory activity of this compound against specific enzymes like carbonic anhydrase or butyrylcholinesterase.[1]
Materials:
-
Target enzyme (e.g., recombinant human carbonic anhydrase IX or human butyrylcholinesterase)
-
Substrate for the enzyme (e.g., 4-nitrophenyl acetate for CA, butyrylthiocholine iodide for BChE)
-
Assay buffer
-
96-well plates
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., DTNB for BChE assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the target enzyme and assay buffer in a 96-well plate.
-
Add various concentrations of this compound and a vehicle control to the wells.
-
Pre-incubate the plate for a specific period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.
Conclusion
This compound is a readily synthesizable compound that belongs to a class of molecules with proven and diverse medicinal applications. While direct biological characterization of this specific compound is not extensively documented, its structural similarity to known potent inhibitors of carbonic anhydrases and butyrylcholinesterase, as well as to various anticancer agents, strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the 2-bromo and N-tert-butyl substituents offers opportunities for fine-tuning its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound and its analogs, potentially unlocking novel therapeutic agents for a range of diseases. Further investigation into its biological activities is highly encouraged to fully elucidate its role in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. prepchem.com [prepchem.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Brominated Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The strategic incorporation of bromine atoms onto this scaffold significantly modulates the physicochemical properties and biological activities of the resulting compounds. This in-depth technical guide explores the multifaceted biological potential of brominated benzenesulfonamides, summarizing key findings in anticancer, antimicrobial, and enzyme inhibition activities. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate further research and drug development in this promising area.
Anticancer Activity
Brominated benzenesulfonamides have emerged as a promising class of anticancer agents, primarily through their potent inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2][3] Under the hypoxic conditions prevalent in solid tumors, these enzymes are overexpressed and play a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation.[1][2] Inhibition of these specific CA isoforms presents a targeted strategy for developing novel antiproliferative drugs.[1]
Beyond CA inhibition, some brominated benzenesulfonamide derivatives have been investigated as inhibitors of other key cancer-related targets, including Polo-like kinase 4 (PLK4) and tubulin polymerization.[4][5]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative brominated benzenesulfonamide derivatives.
Table 1: In Vitro Anticancer Activity of Brominated Benzenesulfonamides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| K07 (bromo-substituted) | Not Specified | 0.0236 | [4] |
| K22 | MCF-7 | 1.3 | [4] |
| BA-3b | Various (7 cell lines) | 0.007 - 0.036 | [5] |
| AL106 | U87 | ~4 (at 10 µM treatment) | [6] |
| 4e | MDA-MB-231 | 3.58 | [7] |
| MCF-7 | 4.58 | [7] | |
| 4g | MDA-MB-231 | 5.54 | [7] |
| MCF-7 | 2.55 | [7] | |
| 7d | Hep3B | Selectively Cytotoxic | [2] |
| 7g | Hep3B | Selectively Cytotoxic | [2] |
| 7j | A549 | Selectively Cytotoxic | [2] |
| 7k | Hep3B | Selectively Cytotoxic | [2] |
Table 2: Carbonic Anhydrase Inhibitory Activity of Brominated Benzenesulfonamides
| Compound | Target Enzyme | Kᵢ (nM) | Selectivity (hCA II / hCA IX) | Reference |
| 7d (4-hydroxyphenyl derivative) | hCA I | 47.1 | Not Specified | [2] |
| 7o (4-acetylphenyl derivative) | hCA II | 35.9 | Not Specified | [2] |
| 7a (phenyl derivative) | hCA IX | 170.0 | Not Specified | [2] |
| 7a (phenyl derivative) | hCA XII | 149.9 | Not Specified | [2] |
| Generic 4-bromo substituted benzenesulfonamides | Cancer-associated hCA isoforms | Potent Inhibition | Often Selective | [8] |
| Generic 2-bromo substituted benzenesulfonamides | hCA isoforms | Inhibitory Activity | Different Selectivity Profile | [8] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of brominated benzenesulfonamides are primarily mediated through the inhibition of specific molecular targets that modulate key signaling pathways involved in cancer progression.
Caption: Inhibition of Carbonic Anhydrase IX by Brominated Benzenesulfonamides in Hypoxic Tumors.
Experimental Protocols
A common method to determine the inhibitory activity of compounds against CA isoforms is the stopped-flow CO₂ hydration assay.
-
Enzyme and Inhibitor Preparation: Purified recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are used. The enzyme concentration is typically in the nanomolar range. Inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Buffer: A buffer solution (e.g., Tris-HCl or HEPES) at a specific pH (typically 7.4) is used.
-
CO₂ Hydration Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. This is monitored by observing the change in pH using a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer.
-
Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer. The initial rate of the reaction is measured by monitoring the absorbance change of the pH indicator.
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.[3]
The anti-proliferative effects of the compounds on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, U87, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4][6]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the brominated benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]
Antimicrobial Activity
Brominated benzenesulfonamides have also demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[9][10][11] The exact mechanisms are varied, but for some sulfonamides, the mode of action involves the inhibition of essential metabolic pathways in microorganisms.
Quantitative Data: Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of representative brominated benzenesulfonamide derivatives.
Table 3: Antibacterial Activity of Brominated Benzenesulfonamides and Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| p-bromophenyl p-bromobenzenethiosulfonate | Gram-positive bacteria | Exhibited antimicrobial activities | [9] |
| 4d | E. coli | 6.72 (mg/mL) | [12] |
| 4h | S. aureus | 6.63 (mg/mL) | [12] |
| 4a | P. aeruginosa | 6.67 (mg/mL) | [12] |
| 4a | S. typhi | 6.45 (mg/mL) | [12] |
| 4f | B. subtilis | 6.63 (mg/mL) | [12] |
| 4e | S. aureus | >50 | [7] |
| 4g | S. aureus | >50 | [7] |
| 4h | S. aureus | >50 | [7] |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | [13] |
| A. xylosoxidans | 3.9 | [13] |
Table 4: Antifungal Activity of Brominated Benzenesulfonamides and Related Compounds
| Compound | Fungal Strain | MIC (µg/mL) | ED50 (µg/mL) | Reference |
| 4e | C. albicans | 6.63 (mg/mL) | [12] | |
| 4h | C. albicans | 6.63 (mg/mL) | [12] | |
| 4e | A. niger | 6.28 (mg/mL) | [12] | |
| 3, 4, 8, 9, 10, 14, 16, 18, 20, 21, 24, 27 | P. ultimum, P. capsici, R. solani, B. cinerea | 3 - 15 | [11] | |
| Compound 3 | C. albicans, C. parapsilosis, C. glabrata | 125 - 1000 | [14] | |
| Compound 13.HCl | C. glabrata strain 33 | 250 | [14] | |
| C. albicans strain 12 & 16 | 500 - 1000 | [14] |
Experimental Workflow
The evaluation of antimicrobial activity typically follows a standardized workflow to determine the minimum inhibitory concentration (MIC) of the compounds.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Compound Preparation: The brominated benzenesulfonamide derivatives are dissolved in a suitable solvent like DMSO to prepare stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[14][15]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well containing the serially diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][15]
Other Enzyme Inhibitory Activities
In addition to carbonic anhydrases, brominated benzenesulfonamides have been explored as inhibitors of other enzymes relevant to various diseases.
Quantitative Data: Other Enzyme Inhibition
Table 5: Inhibition of Other Enzymes by Brominated Benzenesulfonamides and Related Compounds
| Compound | Target Enzyme | IC50 / Kᵢ | Reference |
| PLK4 Inhibitors | |||
| K01 | PLK4 | 977.6 nM (IC50) | [4] |
| K17 | PLK4 | 0.3 nM (IC50) | [4] |
| K22 | PLK4 | 0.1 nM (IC50) | [4] |
| TRPV4 Antagonists | |||
| 1b | TRPV4 | 0.71 µM (IC50) | [16] |
| 1f | TRPV4 | 0.46 µM (IC50) | [16] |
| 12-Lipoxygenase Inhibitors | |||
| 35 | 12-LOX | nM potency | [17] |
| 36 | 12-LOX | nM potency | [17] |
| Glyoxalase I Inhibitors | |||
| 26 | Glx-I | 0.39 µM (IC50) | [18] |
| 28 | Glx-I | 1.36 µM (IC50) | [18] |
Structure-Activity Relationships (SAR)
The biological activity of brominated benzenesulfonamides is significantly influenced by the position and nature of substituents on the benzene ring.
-
Position of Bromine: The placement of the bromine atom (e.g., 2-bromo vs. 4-bromo) on the benzenesulfonamide scaffold can drastically alter the compound's biological activity and selectivity profile, as demonstrated in studies on carbonic anhydrase inhibition.[8] Generally, 4-bromo substituted derivatives have shown potent and sometimes selective inhibition against certain cancer-associated hCA isoforms.[8]
-
Other Substituents: The addition of other functional groups to the benzenesulfonamide core can enhance potency and target specificity. For instance, in the development of PLK4 inhibitors, the introduction of different substituents on the benzene ring of a lead compound led to a significant increase in inhibitory activity.[4] Similarly, for glyoxalase I inhibitors, specific hydroxyl and carboxylic acid substitutions on the diazenyl-linked aromatic ring were crucial for potent activity.[18]
Caption: Key Determinants of Biological Activity in Brominated Benzenesulfonamides.
Conclusion
Brominated benzenesulfonamides represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antibacterial, and antifungal agents, as well as inhibitors of various enzymes, warrants further investigation. The strategic manipulation of the substitution pattern on the benzenesulfonamide scaffold allows for the fine-tuning of their potency and selectivity. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of brominated benzenesulfonamides as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 13. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Brominated Alboflavusins With Anti-MRSA Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative paradigm in drug discovery, offering the potential to address previously "undruggable" targets.[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][4] PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[4]
This technical guide focuses on 2-bromo-N-tert-butylbenzenesulfonamide , a commercially available building block for the synthesis of protein degraders.[5] Its chemical structure, featuring a reactive bromine atom and a sulfonamide moiety, presents a versatile scaffold for the development of novel PROTACs and other protein degraders. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities and its ability to engage in key interactions with biological targets.[6][7][8] This guide will provide a comprehensive overview of the synthesis, potential applications, and experimental evaluation of protein degraders derived from this building block.
Core Concepts and Mechanism of Action
The fundamental principle behind PROTACs is to induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4] The sulfonamide moiety within a PROTAC can play a crucial role, potentially acting as a ligand for an E3 ligase or as a key structural element influencing the overall conformation and properties of the degrader.[9][10]
dot
Caption: Mechanism of PROTAC-mediated protein degradation.
Synthesis of this compound and its Derivatives
The synthesis of this compound is a straightforward process, typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine.[6] This building block can then be further functionalized, primarily at the bromine position, to incorporate a linker and a warhead for the protein of interest.
Experimental Protocol: Synthesis of this compound[6]
Materials:
-
2-bromobenzenesulfonyl chloride
-
tert-butylamine
-
Chloroform
-
Ethyl acetate
-
Hexane
-
Silica gel for flash chromatography
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in chloroform under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq).
-
Stir the resulting solution at room temperature for 12 hours.
-
Evaporate the solvent to dryness under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 15% ethyl acetate) to afford this compound as a white solid.
Hypothetical Protocol: Synthesis of a PROTAC using this compound
This protocol describes a hypothetical synthetic route to a PROTAC where the this compound serves as a precursor to the E3 ligase-binding moiety, and the bromine atom is used as a handle for linker attachment via a Suzuki coupling reaction.
Step 1: Functionalization of the Building Block
-
Combine this compound (1.0 eq), a suitable boronic acid or ester linker precursor (e.g., a pinacol boronate ester with a terminal alkyne or azide for click chemistry) (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).
-
Heat the reaction mixture under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous workup and purify the product by column chromatography.
Step 2: Conjugation to the Warhead
-
The functionalized sulfonamide-linker intermediate can then be conjugated to a warhead for the protein of interest. For example, if the linker has a terminal alkyne and the warhead has an azide, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction can be employed.
-
Dissolve the sulfonamide-linker-alkyne (1.0 eq) and the warhead-azide (1.0 eq) in a suitable solvent (e.g., t-BuOH/water).
-
Add a copper(II) sulfate solution and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
dot
References
- 1. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. Accessing three-branched high-affinity cereblon ligands for molecular glue and protein degrader design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-b.com [ajchem-b.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-N-tert-butylbenzenesulfonamide for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2-bromo-N-tert-butylbenzenesulfonamide, a benzenesulfonamide derivative of interest to researchers and professionals in the field of drug discovery and development. While the broader class of benzenesulfonamides is well-established for its diverse pharmacological activities, this guide focuses specifically on the commercial availability, chemical properties, synthesis, and potential biological relevance of the 2-bromo-N-tert-butyl substituted variant. This document aims to be a foundational resource, consolidating available data and providing detailed protocols to facilitate further investigation into this compound.
Commercial Availability and Suppliers
This compound is commercially available from a variety of suppliers catering to the research and development market. These suppliers offer the compound in various quantities with purity specifications typically around 96-97%. Researchers are advised to request certificates of analysis from suppliers for detailed purity information and batch-specific data.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Notes |
| Combi-Blocks | ≥ 96% | Available in gram quantities. |
| CP Lab Safety | min 96% | Classified as a protein degrader building block. For professional, research, or industrial use only.[1] |
| eMolecules | Not specified | Available through Fisher Scientific. |
| Sunway Pharm Ltd | 97% | Available in 1g and 5g quantities. For scientific research use only.[2] |
| 2a biotech | Not specified | Listed as an intermediate. |
| ChemBK | Not specified | Lists multiple suppliers in China. |
| Echemi | Not specified | Lists Hangzhou Zhongqi Chem Co., Ltd. as a trader. |
| J&K Scientific | 98% (for 4-bromo isomer) | While they list the 4-bromo isomer, they are a potential source for related compounds. |
Chemical and Physical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Chemical Identifiers | ||
| CAS Number | 138733-50-3 | [1] |
| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |
| Molecular Weight | 292.2 g/mol | [1] |
| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | |
| Physical Properties (Predicted/Estimated) | ||
| Boiling Point | 364.5 ± 44.0 °C at 760 mmHg | Predicted |
| Flash Point | 174.2 ± 28.4 °C | Predicted |
| Density | 1.4 ± 0.1 g/cm³ | Predicted |
| Solubility | ||
| Water | Insoluble (predicted) | Based on the non-polar nature of the bromo-phenyl and tert-butyl groups. |
| Organic Solvents | Soluble in methanol, ethanol, DMSO, and ethyl acetate (predicted) | Based on the general solubility of benzenesulfonamides. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from established methods for the synthesis of N-substituted benzenesulfonamides.
Materials:
-
2-Bromobenzenesulfonyl chloride
-
tert-Butylamine
-
Chloroform
-
Ethyl acetate
-
Hexane
-
Silica gel for flash chromatography
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in chloroform under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 equivalents).
-
Stir the resulting solution at room temperature for 12 hours.
-
After the reaction is complete, evaporate the solvent to dryness under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel, eluting with a mixture of 15% ethyl acetate in hexane.
-
Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a white solid.
Characterization
The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Expected Chemical Shifts (δ, ppm):
-
8.18 (d, J=8.5 Hz, 1H)
-
7.73 (d, J=8.5 Hz, 1H)
-
7.50-7.35 (m, 2H)
-
5.11 (s, 1H)
-
1.20 (s, 9H)
-
Infrared (IR) Spectroscopy:
-
Expected Characteristic Peaks:
-
~3300 cm⁻¹ (N-H stretch)
-
~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹ (S=O stretching)
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization (ESI) in positive ion mode.
-
Expected [M+H]⁺: m/z 292.0 and 294.0 (approx. 1:1 ratio due to bromine isotopes).
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[3] Derivatives of this class have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Potential as an Enzyme Inhibitor
Based on the known pharmacology of related compounds, it is hypothesized that this compound could act as an inhibitor of various enzymes. The sulfonamide moiety is a known zinc-binding group, suggesting potential activity against metalloenzymes such as carbonic anhydrases.[3]
Role as a Building Block in Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. Its functional groups, the sulfonamide and the bromo-aromatic ring, allow for a variety of chemical transformations to generate libraries of compounds for biological screening.
Future Research Directions
The limited specific biological data for this compound highlights the opportunity for further investigation. Researchers are encouraged to screen this compound in a variety of biological assays to explore its potential therapeutic applications.
Logical Relationship for Investigating Biological Activity
Caption: Logical workflow for the investigation of biological activity.
Conclusion
This compound is a commercially available compound with a straightforward synthetic route. While its specific biological activities are yet to be fully elucidated, its structural features suggest potential for further investigation in drug discovery, particularly as an enzyme inhibitor or a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential applications to encourage and support future research in this area.
References
A Technical Guide to the Fundamental Reactivity of the Sulfonamide Functional Group
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in medicinal chemistry and organic synthesis. Its unique electronic properties impart a range of reactivities that are critical to its roles as a pharmacophore, a protecting group, and a synthetic intermediate. This guide provides an in-depth exploration of the core reactivity of sulfonamides, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.
Core Physicochemical Properties and Acidity
The sulfonamide moiety consists of a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (in an organosulfonamide). The strong electron-withdrawing nature of the sulfonyl group is central to its chemical behavior.
Acidity of the N-H Bond: Primary and secondary sulfonamides are notably acidic due to the delocalization of the nitrogen lone pair onto the electronegative oxygen atoms of the sulfonyl group.[1] This acidity is a key determinant of their biological activity and chemical reactivity. The pKa of the sulfonamide proton is significantly influenced by the nature of the R group attached to the sulfur and the substituents on the nitrogen. There are strongly correlated linear relationships between the equilibrium bond lengths within the sulfonamide group and their aqueous pKa values.[2]
Table 1: pKa Values of Representative Sulfonamide-Containing Drugs
| Compound | Structure | pKa | Reference(s) |
|---|---|---|---|
| Acetazolamide | 5.9 | [3][4] | |
| Methazolamide | 5.9 | [3][4] | |
| Dorzolamide | 8.5 (sulfonamide group) | [5] | |
| Sulfanilamide | 10.1 | [5] | |
| Furosemide | ~3.5 (carboxylic acid), higher for sulfonamide | [6] |
| Hydrochlorothiazide | | 6 to 9 |[6] |
Note: The acidity of multiprotic compounds is complex; the listed pKa often corresponds to the most relevant ionization for biological or chemical reactivity.
Synthesis of Sulfonamides
The most classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[7][8] This reaction is a nucleophilic substitution at the sulfur atom.
Logical Relationship: Sulfonamide Reactivity Overview
The following diagram illustrates the principal avenues of reactivity for the sulfonamide functional group, stemming from its core structure.
Caption: Core reactivity pathways of the sulfonamide functional group.
Fundamental Reactivity
Reactions at the Nitrogen Atom
The nitrogen atom of a primary or secondary sulfonamide can act as a nucleophile, although its reactivity is significantly attenuated by the adjacent sulfonyl group.[1]
-
N-Alkylation and N-Arylation: Alkylation of sulfonamides with aliphatic halides is a common method for functionalization.[9] The acidic N-H proton can be removed by a base to generate a sulfonamidate anion, which is a potent nucleophile for substitution reactions.[10]
-
Protecting Group Chemistry: The sulfonamide group is an excellent protecting group for amines due to its stability across a wide range of acidic and basic conditions.[10][11] Deprotection often requires harsh conditions, such as dissolving metal reduction or strong acid hydrolysis, although milder methods have been developed for specific sulfonamides like the 2-(trimethylsilyl)ethanesulfonyl (SES) group.[11][12]
Hydrolysis and Bond Cleavage
The sulfonamide bond is generally stable, but it can be cleaved under specific conditions.
-
S-N Bond Cleavage: This is a common hydrolytic pathway, particularly under acidic conditions, yielding a sulfonic acid and an amine.[13] The mechanism can involve protonation of the amine, making the sulfonic group a reactive site for nucleophilic attack.[13] Reductive cleavage of the N-S bond is also a key strategy for deprotection.[14]
-
C-S Bond Cleavage: Cleavage of the C-S bond can also occur during hydrolysis, leading to the formation of compounds like aniline from aryl sulfonamides.[13]
-
Electrochemical Cleavage: Both reductive N-S bond cleavage and oxidative N-C bond cleavage can be achieved electrochemically, offering green and controllable methods for sulfonamide modification and deprotection.[15]
Table 2: Kinetic Data for Hydrolysis of N-amidomethylsulfonamides
| Compound | Hydrolysis Condition | Rate Constant (k) | Mechanism | Reference |
|---|---|---|---|---|
| N-amidomethylsulfonamide (secondary NH) | Base-catalysed | Varies with substrate | E1cbrev (involving ionization of sulfonamide) | [16][17] |
| N-amidomethylsulfonamide (tertiary) | Base-catalysed | Varies with substrate | Nucleophilic attack at amide carbonyl | [16][17] |
| N-amidomethylsulfonamide (general) | Acid-catalysed | Varies with substrate | SN1-type via N-sulfonyliminium ion |[16][17] |
Note: Rate constants are highly dependent on the specific substrate structure, pH, and temperature. The table indicates the proposed mechanisms.
Role in Drug Development and Biology
Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs).[18]
Mechanism of Inhibition: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site.[18][19] This binding displaces the zinc-bound hydroxide ion, which is essential for the catalytic hydration of CO₂.[18] The affinity of a sulfonamide inhibitor is determined by this coordination bond as well as hydrogen bonding and hydrophobic interactions with other residues in the active site.[18]
Signaling Pathway: Carbonic Anhydrase Inhibition
The following diagram illustrates the competitive inhibition of carbonic anhydrase by a sulfonamide.
Caption: Mechanism of carbonic anhydrase (CA) inhibition by sulfonamides.
Metabolism of Sulfonamide Drugs
The metabolic fate of sulfonamide drugs is crucial for their efficacy and toxicity profiles. The two primary metabolic pathways are N-acetylation and oxidation.[20][21][22]
-
N-acetylation: The aromatic amine group (at the N4 position of sulfa drugs) is often acetylated by N-acetyltransferase enzymes.[20] The extent of acetylation can vary significantly between individuals, leading to "fast" and "slow" acetylator phenotypes.[21][22]
-
Oxidation: Cytochrome P450 enzymes can oxidize sulfonamides, potentially forming reactive hydroxylamine metabolites that are implicated in idiosyncratic toxicity.[21][23]
Experimental Protocols
Protocol for Synthesis of N-substituted-2,4-dichlorobenzenesulfonamide
This protocol describes a standard method for the synthesis of a sulfonamide from a sulfonyl chloride and an amine using conventional heating.[24]
Experimental Workflow: Sulfonamide Synthesis
The diagram below outlines the typical laboratory workflow for the synthesis and purification of a sulfonamide.
Caption: A typical experimental workflow for sulfonamide synthesis.
Materials:
-
Primary or secondary amine (1.2 eq)
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Base (e.g., pyridine or triethylamine, 1.5 eq)
-
1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography or suitable recrystallization solvents
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the amine (1.2 eq) in anhydrous DCM.[24]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 eq) to the stirred solution.[24]
-
Sulfonyl Chloride Addition: Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[24]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[24]
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[24]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[24]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[24]
Conclusion
The sulfonamide functional group possesses a rich and varied reactivity profile that is fundamental to its widespread use. Its acidic nature, stability as a protecting group, and specific interactions with biological targets like carbonic anhydrase make it an invaluable tool for medicinal chemists. Understanding its core reactivity—from synthesis and N-functionalization to the mechanisms of bond cleavage and metabolism—is essential for the rational design of new therapeutic agents and the development of novel synthetic methodologies.
References
- 1. youtube.com [youtube.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. karger.com [karger.com]
- 21. acpjournals.org [acpjournals.org]
- 22. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Methodological & Application
step-by-step synthesis protocol for 2-bromo-N-tert-butylbenzenesulfonamide
Synthesis Protocol for 2-bromo-N-tert-butylbenzenesulfonamide
Application Note: This document provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable intermediate for researchers in medicinal chemistry and materials science. The described method is a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine.
Introduction: Benzenesulfonamide derivatives are a cornerstone in the development of therapeutic agents and functional materials. This compound serves as a key building block, allowing for further molecular elaboration through cross-coupling reactions at the bromine-substituted position or modifications at the sulfonamide nitrogen. This protocol details a straightforward and reproducible method for its preparation in high yield.
Reaction Scheme
The synthesis proceeds via the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. An excess of the amine or an additional base is used to neutralize the hydrochloric acid byproduct.
Reaction: 2-bromobenzenesulfonyl chloride + tert-butylamine → this compound + tert-butylammonium chloride
Reagents and Materials
Quantitative data for the required reagents are summarized in the table below.
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Molar Eq. |
| 2-bromobenzenesulfonyl chloride | 255.52 | 2.21 | - | 8.65 | 1.0 |
| tert-butylamine | 73.14 | - | 2.30 | 21.9 | ~2.5 |
| Chloroform (CHCl₃) | 119.38 | - | 40 | - | Solvent |
| Silica Gel (for chromatography) | - | As needed | - | - | - |
| Ethyl acetate | 88.11 | As needed | - | - | Eluent |
| Hexane | 86.18 | As needed | - | - | Eluent |
Experimental Protocol
This procedure is adapted from a standard method for the synthesis of N-substituted sulfonamides.[1][2]
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2.21 g (8.65 mmol) of 2-bromobenzenesulfonyl chloride in 40 mL of chloroform.[1]
-
Ensure the setup is under an inert atmosphere, such as nitrogen.[1]
Step 2: Reagent Addition
-
To the stirred solution, add 2.30 mL (21.9 mmol) of tert-butylamine at room temperature.[1]
-
An orange color may be observed upon addition.[1]
Step 3: Reaction
-
Stir the resulting solution at room temperature for 12 hours to ensure the reaction goes to completion.[1]
-
Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
After 12 hours, remove the solvent (chloroform) under reduced pressure using a rotary evaporator.[1] This will yield the crude product mixture.
Step 5: Purification
-
Purify the crude residue by flash chromatography on a silica gel column.[1]
-
Prepare the column using a slurry of silica gel in hexane.
-
Elute the product using a solvent system of 15% ethyl acetate in hexane.[1]
-
Combine the fractions containing the pure product, as identified by TLC analysis.
-
Remove the eluent from the combined fractions under reduced pressure to yield the final product.
Step 6: Product Characterization
-
The final product, this compound, should be a white solid.[1]
-
The reported yield for this procedure is approximately 84% (2.12 g).[1]
-
Characterization can be performed using ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 8.18 (d, 1H), 7.73 (d, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[1]
Visualization of Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
2-bromobenzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
tert-butylamine is a flammable liquid and is harmful if swallowed or inhaled. It can also cause skin and eye irritation.
-
Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
All procedures should be carried out in a fume hood by trained personnel.
References
experimental procedure for coupling 2-bromobenzenesulfonyl chloride with tert-butylamine
Application Note: Synthesis of N-(tert-butyl)-2-bromobenzenesulfonamide
Introduction
This application note details the experimental procedure for the synthesis of N-(tert-butyl)-2-bromobenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The described protocol outlines the coupling reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine. This sulfonamide formation is a fundamental transformation in organic synthesis, providing a robust method for the creation of the sulfonamide functional group. The procedure is suitable for researchers and scientists in the field of medicinal chemistry and drug development.
Experimental Protocol
Reaction Scheme:
Materials:
-
2-bromobenzenesulfonyl chloride
-
tert-butylamine
-
Chloroform (CHCl3)
-
Ethyl acetate
-
Hexane
-
Silica gel for flash chromatography
-
Nitrogen gas (N2)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (2.21 g, 8.65 mmol) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.30 ml, 21.9 mmol).[1]
-
The resulting orange solution is stirred at room temperature for 12 hours.[1]
-
After 12 hours, the reaction mixture is evaporated to dryness.[1]
-
The crude product is purified by flash chromatography on silica gel, eluting with a mixture of 15% ethyl acetate in hexane.[1]
-
The final product, N-(tert-butyl)-2-bromobenzenesulfonamide, is obtained as a white solid (2.12 g, 84% yield).[1]
Characterization:
The structure of the synthesized compound was confirmed by 1H NMR spectroscopy.
-
1H NMR (300 MHz, CDCl3): δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[1]
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-bromobenzenesulfonyl chloride | 2.21 g (8.65 mmol) |
| tert-butylamine | 2.30 ml (21.9 mmol) |
| Solvent | |
| Chloroform | 40 ml |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 12 hours |
| Atmosphere | Nitrogen |
| Product | |
| N-(tert-butyl)-2-bromobenzenesulfonamide | 2.12 g |
| Yield | 84% |
Visualizations
Caption: Experimental workflow for the synthesis of N-(tert-butyl)-2-bromobenzenesulfonamide.
References
Application Notes and Protocols: Suzuki Cross-Coupling of 2-bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally mild reaction conditions, making it a cornerstone in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2]
2-bromo-N-tert-butylbenzenesulfonamide is a valuable building block for the synthesis of a diverse range of N-tert-butyl-2-arylbenzenesulfonamides. The resulting biphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[3] This document provides detailed protocols for the Suzuki cross-coupling reaction using this compound and for the subsequent biological evaluation of the synthesized compounds.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki cross-coupling of this compound with various arylboronic acids. The data presented here is a representative summary based on analogous reactions with structurally similar substrates and serves as a starting point for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 8 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 100 | 12 | 70-80 |
| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 2-MeTHF | 90 | 10 | 88-97 |
| 6 | 2-Methylphenylboronic acid | Pd/BI-DIME (2) | - | t-BuOK (2.5) | Dioxane | 100 | 24 | 60-75 |
*Yields are approximate and based on reactions with similar sterically hindered aryl bromides and sulfonamides.[2][4][5] Optimization may be required for specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF, DMF, with or without water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if used).
-
Addition of Base: Add the base to the reaction vessel.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure N-tert-butyl-2-arylbenzenesulfonamide product.[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol is for evaluating the cytotoxic effects of the synthesized N-tert-butyl-2-arylbenzenesulfonamide derivatives on cancer cell lines.
Materials:
-
Synthesized N-tert-butyl-2-arylbenzenesulfonamide compounds
-
Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
ELISA plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) of the test compounds in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds and incubate for 72 hours.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is used to quantify the percentage of cells undergoing apoptosis after treatment with the synthesized compounds.
Materials:
-
Synthesized N-tert-butyl-2-arylbenzenesulfonamide compounds
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Staining: Centrifuge the cells and wash with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3][6]
-
Flow Cytometry Analysis: Add more 1X Binding Buffer to each tube and analyze the samples using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[3][6][7]
Visualizations
Experimental Workflow for Suzuki Cross-Coupling
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Apoptosis Induction Pathway by Biphenyl Sulfonamides
Caption: Hypothesized apoptosis induction pathway by biphenyl sulfonamides.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application of 2-bromo-N-tert-butylbenzenesulfonamide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-bromo-N-tert-butylbenzenesulfonamide is a versatile chemical building block utilized in the synthesis of a variety of biologically active molecules. Its structure, featuring a reactive bromine atom and a sulfonamide moiety, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions enable the facile construction of carbon-nitrogen and carbon-carbon bonds, respectively, which are fundamental to the assembly of complex molecular architectures found in many pharmaceuticals. The tert-butyl group on the sulfonamide nitrogen provides steric bulk, which can influence reaction selectivity and the conformational properties of the final products. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and as a precursor for potential angiotensin II receptor antagonists.
Application Note 1: Synthesis of Kinase Inhibitors via Buchwald-Hartwig Amination
A key application of bromo-N-tert-butylbenzenesulfonamides is in the synthesis of kinase inhibitors. A notable example is the synthesis of Fedratinib, a selective Janus kinase 2 (JAK2) inhibitor, which utilizes the closely related isomer, 3-bromo-N-tert-butylbenzenesulfonamide. The core synthetic strategy involves a Buchwald-Hartwig amination to couple the sulfonamide moiety to a substituted pyrimidine scaffold. This reaction is pivotal in constructing the final drug molecule, which has demonstrated therapeutic efficacy in the treatment of myeloproliferative neoplasms.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often due to mutations in JAK2, is implicated in various cancers. Fedratinib functions by binding to the ATP-binding site of the JAK2 kinase domain, thereby inhibiting its phosphorylation activity and preventing the downstream activation of STAT proteins. This disruption of the aberrant signaling cascade leads to reduced cell proliferation and the induction of apoptosis in malignant cells.
Biological Activity of Fedratinib
Fedratinib exhibits potent and selective inhibition of JAK2 and the mutationally activated JAK2V617F kinase. Its inhibitory activity against other kinases is significantly lower, highlighting its selectivity.
| Kinase Target | IC50 (nM) |
| JAK2 | ~3 |
| JAK2V617F | ~3 |
| FLT3 | 15 |
| JAK1 | ~105 |
| TYK2 | ~405 |
| JAK3 | >1000 |
Experimental Protocol: Synthesis of a Fedratinib Intermediate via Buchwald-Hartwig Amination
This protocol describes the synthesis of a key intermediate in the preparation of Fedratinib, illustrating the application of 3-bromo-N-tert-butylbenzenesulfonamide in a Buchwald-Hartwig amination reaction. The same principles and a similar protocol can be applied using this compound for the synthesis of analogous structures.
Reaction:
Materials:
-
3-bromo-N-tert-butylbenzenesulfonamide (1.0 equiv)
-
2-chloro-5-methylpyrimidin-4-amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-N-tert-butylbenzenesulfonamide, 2-chloro-5-methylpyrimidin-4-amine, and cesium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add Pd₂(dba)₃ and Xantphos to the flask under a positive pressure of the inert gas.
-
Add anhydrous 1,4-dioxane via a syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Expected Yield: 70-85%
Application Note: Purification of 2-bromo-N-tert-butylbenzenesulfonamide by Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-bromo-N-tert-butylbenzenesulfonamide, a key intermediate in the synthesis of various biologically active molecules, using flash column chromatography. The described method employs a silica gel stationary phase and an isocratic mobile phase of 15% ethyl acetate in hexane, affording the target compound in high purity and good yield. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable building block in drug discovery and development. Its synthesis often results in a crude product containing unreacted starting materials and by-products. Effective purification is therefore a critical step to ensure the quality and reliability of subsequent synthetic transformations. Flash column chromatography is a rapid and efficient technique for the purification of organic compounds, making it well-suited for this purpose. This document outlines a validated method for the purification of this compound, providing detailed experimental procedures and expected outcomes.
Data Presentation
The purification of this compound was successfully achieved using the parameters outlined below. The method consistently yields the product as a white solid with a high degree of purity.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | 15% Ethyl Acetate in Hexane | [1] |
| Target Rf Value | ~0.15 - 0.30 | General chromatographic principle |
| Product Yield | 84% | [1] |
| Product Appearance | White Solid | [1] |
Experimental Protocols
This section provides a comprehensive protocol for the purification of this compound via flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Glass chromatography column
-
Pressurized air or nitrogen source with regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis
Before performing the flash column chromatography, it is essential to analyze the crude product by TLC to determine the optimal mobile phase composition.
-
Prepare a developing chamber with a 15% ethyl acetate in hexane solution.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). The ideal solvent system should provide a retention factor (Rf) of approximately 0.15-0.30 for the desired product, ensuring good separation from impurities.
Flash Column Chromatography Protocol
-
Column Packing:
-
Securely clamp the glass column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in the mobile phase (15% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add another layer of sand (approximately 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by running the mobile phase through it until the silica bed is stable.
-
-
Sample Loading:
-
Dry Loading (Recommended for solid samples):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the mobile phase.
-
Carefully apply the solution to the top of the column using a pipette.
-
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute).
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the scale of the purification.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Identify the fractions containing the pure product by TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a white solid.[1]
-
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2-bromo-N-tert-butylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-bromo-N-tert-butylbenzenesulfonamide is an organic compound belonging to the sulfonamide class of molecules. Sulfonamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural elucidation and purity assessment are critical in the development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including sample preparation, data acquisition, and spectral interpretation.
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of similar sulfonamides.[1][2]
Materials:
-
2-bromobenzenesulfonyl chloride
-
tert-butylamine
-
Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)
-
Nitrogen gas (N₂)
-
Silica gel for flash chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous chloroform under a nitrogen atmosphere.
-
To this stirred solution at room temperature, add tert-butylamine (2.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 15% ethyl acetate in hexane) as the eluent.[1]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.[1]
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[3][4][5][6][7]
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
5 mm NMR tube
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Weigh the appropriate amount of the solid sample:
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) with TMS in a small vial.[5][8]
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
If any solid particles are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.[3][6]
-
Carefully transfer the clear solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3][5]
-
Cap the NMR tube securely.
NMR Data Acquisition
Instrumentation:
¹H NMR Parameters (Typical):
-
Spectrometer Frequency: 300 MHz[1]
-
Solvent: CDCl₃
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Spectral Width: -2 to 12 ppm
¹³C NMR Parameters (Typical):
-
Spectrometer Frequency: 75 MHz or 100 MHz[9]
-
Solvent: CDCl₃
-
Internal Standard: TMS at 0.00 ppm (or solvent peak at 77.16 ppm)
-
Decoupling: Proton-decoupled
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Width: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 220 ppm
Data Presentation and Interpretation
¹H NMR Spectral Data
The following table summarizes the expected ¹H NMR data for this compound in CDCl₃. The data is based on reported literature values.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.18 | Doublet (d) | 1H | Ar-H (ortho to SO₂NH) |
| ~7.73 | Doublet (d) | 1H | Ar-H |
| ~7.50-7.35 | Multiplet (m) | 2H | Ar-H |
| ~5.11 | Singlet (s) | 1H | N-H |
| ~1.20 | Singlet (s) | 9H | -C(CH₃)₃ |
Interpretation:
-
Aromatic Protons (δ 7.35-8.18): The four protons on the brominated benzene ring appear in the aromatic region. The proton ortho to the electron-withdrawing sulfonamide group is expected to be the most deshielded, appearing at the lowest field (~8.18 ppm).[1] The splitting patterns (doublets and a multiplet) arise from the coupling between adjacent protons on the ring.
-
Sulfonamide Proton (δ ~5.11): The proton on the nitrogen atom appears as a singlet.[1] Its chemical shift can be variable and may be affected by concentration and temperature.
-
Tert-butyl Protons (δ ~1.20): The nine protons of the three methyl groups in the tert-butyl substituent are chemically equivalent due to free rotation around the C-C bonds. They appear as a sharp singlet with an integration of 9H.[1]
¹³C NMR Spectral Data
The following table presents the predicted ¹³C NMR chemical shifts for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~139-141 | Ar-C (C-SO₂) |
| ~135-137 | Ar-C (C-Br) |
| ~132-134 | Ar-CH |
| ~128-130 | Ar-CH |
| ~126-128 | Ar-CH |
| ~120-122 | Ar-CH |
| ~58-60 | -C (CH₃)₃ |
| ~29-31 | -C(CH₃ )₃ |
Interpretation:
-
Aromatic Carbons (δ ~120-141): Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the bromine and the sulfonamide group (C-Br and C-SO₂) will have characteristic chemical shifts influenced by the electronic effects of these substituents.
-
Tert-butyl Carbons (δ ~29-60): The tert-butyl group will show two signals. One for the quaternary carbon (~58-60 ppm) and another for the three equivalent methyl carbons (~29-31 ppm).[10][11]
Workflow Visualization
The logical workflow for the synthesis and NMR analysis of this compound is illustrated below.
Caption: Workflow from synthesis to NMR analysis.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. depts.washington.edu [depts.washington.edu]
- 5. organomation.com [organomation.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Interpreting the IR Spectrum of 2-bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to interpreting the infrared (IR) spectrum of 2-bromo-N-tert-butylbenzenesulfonamide. The document outlines the expected characteristic absorption frequencies for the key functional groups within the molecule, presents a standard protocol for sample analysis, and includes a logical workflow for spectral interpretation.
Predicted Infrared Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Sulfonamide (SO₂NH) | N-H Stretch | 3350 - 3140 | Medium | A single peak is expected for the secondary sulfonamide. |
| SO₂ Asymmetric Stretch | 1344 - 1310 | Strong | One of the most characteristic peaks for a sulfonamide.[1][2] | |
| SO₂ Symmetric Stretch | 1187 - 1143 | Strong | The second prominent peak for the sulfonyl group.[1][2] | |
| S-N Stretch | 924 - 895 | Medium | Appears in the fingerprint region.[1][2] | |
| Aromatic Ring (Benzene) | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typically appears just above 3000 cm⁻¹. |
| C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak | Often multiple bands are observed in this region.[1] | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern can indicate the substitution on the benzene ring. For ortho-disubstitution, a strong band is expected around 770-735 cm⁻¹. | |
| tert-Butyl Group | C-H Stretch (sp³) | 2975 - 2860 | Strong | Characteristic of alkyl groups.[3] |
| C-H Bend (asymmetric) | ~1462 | Medium | Often observed for tert-butyl groups.[4] | |
| C-H Bend (symmetric) | ~1370 | Medium | A sharp peak characteristic of a tert-butyl group. | |
| C-C Skeletal Vibrations | 1255 - 1140 | Medium | [3] | |
| Bromo Alkane | C-Br Stretch | 690 - 515 | Strong to Medium | Located in the lower frequency fingerprint region.[5][6] |
Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample
This protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining the IR spectrum of a solid organic compound like this compound.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Spatula.
-
This compound sample (a few milligrams).
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Allow the crystal to air dry completely.
-
Acquire a background spectrum. This measures the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance spectrum.
-
Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
For a good signal-to-noise ratio, an accumulation of 16 to 32 scans is generally sufficient.
-
-
Data Processing and Cleaning:
-
After data acquisition, raise the press and remove the sample from the crystal.
-
Clean the ATR crystal thoroughly with a solvent-dampened, lint-free wipe.
-
Process the acquired spectrum using the instrument's software. This may include baseline correction or smoothing if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Visualization of the Spectral Interpretation Workflow
The following diagram illustrates the logical steps involved in interpreting the IR spectrum of this compound.
Caption: Workflow for IR Spectrum Interpretation.
References
- 1. rsc.org [rsc.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Brominated Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated benzenesulfonamides are a class of organic compounds that feature prominently in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of their chemical structure and fragmentation behavior is paramount for their identification, characterization, and quantification in various matrices. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and specificity. This document provides detailed application notes and experimental protocols for the analysis of brominated benzenesulfonamides using mass spectrometry, with a focus on their characteristic fragmentation patterns.
Characteristic Fragmentation Patterns of Brominated Benzenesulfonamides
The fragmentation of brominated benzenesulfonamides in mass spectrometry is primarily dictated by the core benzenesulfonamide structure and the presence of the bromine atom. The most common ionization techniques employed for the analysis of these compounds are Electrospray Ionization (ESI) and Electron Ionization (EI).
A key fragmentation pathway for aromatic sulfonamides, including their brominated derivatives, is the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass difference of 64 Da.[1][2] This fragmentation is often promoted by the presence of electron-withdrawing groups on the aromatic ring, such as the bromine atom.[2]
The presence of a bromine atom introduces a distinct isotopic signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, any fragment ion containing a bromine atom will appear as a characteristic doublet of peaks (M and M+2) with a roughly 1:1 intensity ratio, which is a powerful tool for the identification of bromine-containing compounds.[3]
Other significant fragmentation pathways include the cleavage of the C-S and S-N bonds of the sulfonamide group. The specific fragmentation pattern can be influenced by the position of the bromine atom on the benzene ring and the nature of any substituent on the sulfonamide nitrogen.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of 4-bromobenzenesulfonamide.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure/Neutral Loss |
| 235/237 | 235/237 | 45 | [M]⁺ |
| 235/237 | 171/173 | 10 | [M - SO₂]⁺ |
| 235/237 | 155/157 | 100 | [BrC₆H₄]⁺ |
| 235/237 | 76 | 60 | [C₆H₄]⁺ |
| 235/237 | 50 | 35 | [C₄H₂]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center for 4-bromobenzenesulfonamide (EI).
Experimental Protocols
This section outlines a general protocol for the analysis of brominated benzenesulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Proper sample preparation is crucial to remove matrix interferences and ensure accurate quantification.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the brominated benzenesulfonamides with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for sulfonamides.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.[3]
-
Data Acquisition: Full scan mode to identify the precursor ion and product ion scan mode (MS/MS) to generate fragmentation spectra. For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is recommended.
Visualizations
Fragmentation Pathway of a Brominated Benzenesulfonamide
Caption: Proposed fragmentation pathway of a protonated brominated benzenesulfonamide.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of brominated benzenesulfonamides by LC-MS/MS.
References
Application Note: Monitoring the Synthesis of 2-bromo-N-tert-butylbenzenesulfonamide by Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of sulfonamide derivatives is a cornerstone in medicinal chemistry and drug development. 2-bromo-N-tert-butylbenzenesulfonamide is a key building block in the creation of more complex molecules.[1] Efficiently monitoring the progress of its synthesis is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used analytical technique for this purpose.[2] This application note provides a detailed protocol for monitoring the formation of this compound from 2-bromobenzenesulfonyl chloride and tert-butylamine using TLC.
Reaction Scheme
The synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine.
-
Reactant A: 2-bromobenzenesulfonyl chloride
-
Reactant B: tert-butylamine
-
Product: this compound
Core Principles of TLC Monitoring
The progress of the reaction is monitored by observing the changes in the TLC profile over time.[3] A sample from the reaction mixture is spotted on a TLC plate alongside reference spots of the starting material. As the reaction proceeds, the spot corresponding to the starting material (2-bromobenzenesulfonyl chloride) will diminish in intensity, while a new spot corresponding to the product (this compound) will appear and intensify. The difference in the retention factor (Rf) values, which is dependent on the polarity of the compounds and the mobile phase, allows for their separation and visualization.
Experimental Protocol
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Reactants: 2-bromobenzenesulfonyl chloride, tert-butylamine
-
Solvents: Ethyl acetate (EtOAc), n-Hexane, Dichloromethane (DCM), Chloroform, Methanol (for sample prep and mobile phase)
-
Visualization: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain
-
Equipment: TLC developing chamber, Capillary tubes for spotting, Forceps, Fume hood
2. Preparation of TLC Mobile Phase (Eluent)
A solvent system of 15% ethyl acetate in n-hexane is a good starting point, based on conditions used for flash chromatography of the product.[4]
-
Procedure: In a graduated cylinder, carefully measure 85 mL of n-hexane and add 15 mL of ethyl acetate. Mix thoroughly. Prepare a sufficient volume to fill the TLC developing chamber to a depth of 0.5-1.0 cm.
-
Chamber Saturation: Line the inside of the TLC chamber with filter paper, leaving a gap for observation. Pour the prepared mobile phase into the chamber, ensuring it wets the filter paper. Close the chamber and allow it to saturate for at least 15-20 minutes before use.[5]
3. Sample Preparation and Spotting
-
Prepare Reference Solutions:
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of 2-bromobenzenesulfonyl chloride in 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Product (P): If available, prepare a similar reference solution of the pure this compound product.
-
-
Prepare TLC Plate: Using a pencil, lightly draw a baseline (origin) about 1.5 cm from the bottom of the TLC plate. Mark three lanes on the baseline: "SM" for the starting material, "Co" for a co-spot, and "Rxn" for the reaction mixture.
-
Spotting:
-
Lane 1 (SM): Use a capillary tube to apply a small spot of the starting material reference solution onto the "SM" mark.
-
Lane 2 (Co): Apply a spot of the starting material reference solution. On top of the same spot, carefully apply a spot of the reaction mixture. This lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Lane 3 (Rxn): At various time points (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the "Rxn" lane.
-
4. TLC Plate Development and Visualization
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent front to ascend the plate.
-
Completion: When the solvent front reaches about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualization:
-
UV Light: Examine the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against the fluorescent green background of the plate.[6] Circle the observed spots with a pencil.
-
Chemical Staining (Optional): For further visualization, dip the plate into a potassium permanganate stain, then gently heat with a heat gun until colored spots appear. Sulfonamides and other functional groups will react to give distinct spots.
-
5. Interpretation of Results
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The reaction progress is determined by comparing the spots in the "Rxn" lane over time to the "SM" reference.
-
t=0: A prominent spot corresponding to the starting material should be visible in the "Rxn" lane.
-
Intermediate times: The starting material spot in the "Rxn" lane will decrease in intensity, and a new spot, corresponding to the product, will appear. The product, this compound, is generally less polar than the starting sulfonyl chloride and will have a higher Rf value.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.
Data Presentation
Table 1: Expected TLC Profile and Rf Values
| Compound | Role | Expected Rf Value* | UV (254 nm) Activity |
| 2-bromobenzenesulfonyl chloride | Starting Material | ~ 0.35 | Active |
| This compound | Product | ~ 0.50 | Active |
| tert-butylamine | Reactant | ~ 0.10 (or streaking) | Inactive |
*Note: Rf values are estimates using a 15% Ethyl Acetate / n-Hexane mobile phase. Actual values may vary and should be determined experimentally.
Table 2: Example Time-Course Monitoring Data
| Time Point | SM Spot Intensity | Product Spot Intensity | Observations |
| 0 min | +++ | - | Reaction initiated. |
| 30 min | ++ | + | Product formation observed. |
| 1 hr | + | ++ | Significant conversion. |
| 2 hr | +/- | +++ | Reaction nearing completion. |
| 4 hr | - | +++ | Starting material consumed. Reaction complete. |
Intensity Key: +++ (Strong), ++ (Medium), + (Weak), +/- (Trace), - (Not visible)
Visualizations
Experimental Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC.
Logical Diagram for TLC Interpretation
Caption: Logical flow for interpreting TLC data over time.
References
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2-Bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis and scale-up of 2-bromo-N-tert-butylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. This guide outlines the necessary reagents, equipment, and procedural steps for a successful synthesis, including safety precautions, reaction monitoring, product purification, and characterization. Additionally, critical considerations for scaling up the synthesis from milligram to multi-gram quantities are discussed to ensure safety, efficiency, and reproducibility.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and agrochemicals. The presence of the sulfonamide moiety and the bromine atom allows for a variety of subsequent chemical transformations. A reliable and scalable synthesis is crucial for advancing research and development projects that depend on this intermediate. The protocol described herein is based on a well-established nucleophilic substitution reaction and has been optimized for laboratory-scale production with considerations for future scale-up.
Chemical Reaction
The synthesis proceeds via the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine in a suitable solvent. The lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by an excess of the amine base.
Reaction Scheme:
Experimental Protocols
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | 255.52 | ≥97% | Sigma-Aldrich |
| tert-Butylamine | 75-64-9 | 73.14 | ≥99% | Aldrich |
| Chloroform (or Dichloromethane) | 67-66-3 | 119.38 | Anhydrous, ≥99% | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexane | 110-54-3 | 86.18 | ACS Grade | VWR |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | Sorbent Technologies |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Nitrogen inlet/outlet
-
Addition funnel
-
Thermometer
-
Rotary evaporator
-
Flash chromatography system
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and consumables
Synthesis of this compound (Laboratory Scale: 2.21 g)[1]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-bromobenzenesulfonyl chloride (2.21 g, 8.65 mmol).
-
Solvent Addition: Add chloroform (40 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Slowly add tert-butylamine (2.30 mL, 21.9 mmol) to the stirred solution at room temperature under a nitrogen atmosphere. An orange color may develop.
-
Reaction: Stir the resulting solution at room temperature for 12 hours.
-
Monitoring: The reaction progress can be monitored by TLC (15% ethyl acetate in hexane). The starting material (2-bromobenzenesulfonyl chloride) should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After 12 hours, concentrate the reaction mixture to dryness using a rotary evaporator.
-
Purification: Purify the crude residue by flash chromatography on silica gel using a gradient of 15% ethyl acetate in hexane as the eluent.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to afford this compound as a white solid.
Scale-Up Considerations (Example: 20 g Scale)
Scaling up this reaction requires careful attention to the following parameters:
-
Reaction Vessel: A larger reaction vessel (e.g., 1 L round-bottom flask or a jacketed reactor) is necessary to accommodate the increased volume and allow for efficient stirring.
-
Temperature Control: The addition of tert-butylamine to the sulfonyl chloride solution is an exothermic process. For a larger scale, it is crucial to control the temperature by using an ice bath during the addition to prevent a runaway reaction and the formation of byproducts. The addition should be performed dropwise using an addition funnel.
-
Stirring: Ensure efficient stirring to maintain a homogeneous mixture, especially during the addition of the amine. Mechanical stirring is recommended for larger volumes over magnetic stirring.
-
Reaction Time: While the small-scale reaction is complete in 12 hours, it is advisable to monitor the scaled-up reaction by TLC to confirm completion, as reaction times may vary.
-
Work-up and Extraction: For larger quantities, a liquid-liquid extraction is more practical than evaporating the entire solvent volume. After the reaction is complete, the mixture can be diluted with a larger volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washed successively with dilute aqueous acid (e.g., 1 M HCl) to remove excess tert-butylamine, followed by water and brine.[1]
-
Purification: Flash chromatography on a larger scale can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be a more efficient purification method for the final product.[1]
Data Presentation
Stoichiometry and Yield (Laboratory Scale)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Molar Eq. |
| 2-Bromobenzenesulfonyl chloride | 255.52 | 2.21 | - | 8.65 | 1.0 |
| tert-Butylamine | 73.14 | - | 2.30 | 21.9 | 2.53 |
| Product | 292.20 | 2.12 | - | 7.26 | - |
| Yield | 84% |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H14BrNO2S[2] |
| Molecular Weight | 292.2 g/mol [2] |
| Appearance | White solid[3] |
| Purity | ≥96%[2] |
| CAS Number | 138733-50-3[2] |
NMR Characterization
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¹H NMR (300 MHz, CDCl₃): δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4]
-
tert-Butylamine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory synthesis and scale-up of this compound. By following the outlined procedures and considering the scale-up recommendations, researchers can safely and efficiently produce this valuable intermediate for their research and development needs. Adherence to safety protocols is paramount throughout the synthesis.
References
Application Notes and Protocols: Safe Handling and Storage of 2-bromo-N-tert-butylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 2-bromo-N-tert-butylbenzenesulfonamide (CAS No. 138733-50-3). The information herein is compiled to ensure the safety of laboratory personnel and the integrity of the chemical.
Physicochemical and Safety Data
| Property | Value | Reference Compound Data (N-butylbenzenesulfonamide) |
| Molecular Formula | C₁₀H₁₄BrNO₂S | C₁₀H₁₅NO₂S |
| Molecular Weight | 292.2 g/mol | 213.3 g/mol |
| Appearance | White solid | Not Available |
| Purity | ≥96% | Not Available |
| CAS Number | 138733-50-3 | 3622-84-2 |
| LD50 Oral (Rat) | Data not available | 2,070 mg/kg[1] |
| LD50 Dermal (Rat) | Data not available | > 2,000 mg/kg[1] |
| LC50 Inhalation (Rat) | Data not available | > 4 h[1] |
Disclaimer: The toxicological data provided is for a related compound and should be used for guidance only. The toxicological properties of this compound have not been fully investigated.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves before use. |
| Body Protection | A standard laboratory coat. For larger quantities, a chemical-resistant apron is recommended. |
| Respiratory Protection | Not required for small quantities in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator. |
Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial for safety and to maintain the quality of the compound.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid inhalation of dust and contact with skin and eyes.[2]
-
Use non-sparking tools to prevent static discharge.[2]
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a dry and cool place.[3]
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Storage temperature recommendations vary by supplier, ranging from room temperature to 2-8°C.[4][5] Always follow the storage instructions on the supplier's label.
-
Keep away from strong oxidizing agents and incompatible materials.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, incorporating necessary safety measures.
Objective: To synthesize this compound from 2-bromobenzenesulfonyl chloride and tert-butylamine.
Materials:
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2-bromobenzenesulfonyl chloride
-
tert-butylamine
-
Chloroform
-
Ethyl acetate
-
Hexane
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Flash chromatography system
-
Rotary evaporator
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in chloroform in a round-bottom flask.
-
With stirring, slowly add tert-butylamine (2.5 eq) to the solution at room temperature.
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Stir the reaction mixture for 12 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash chromatography on silica gel, eluting with a 15% ethyl acetate-hexane mixture.
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Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.
Spill and Waste Disposal
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Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Visualizations
The following diagrams illustrate the safe handling workflow and a logical diagram of safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-tert-butylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-bromo-N-tert-butylbenzenesulfonamide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of starting material: 2-bromobenzenesulfonyl chloride is moisture-sensitive and can degrade over time. | - Use freshly prepared or purchased 2-bromobenzenesulfonyl chloride. - Ensure the starting material has been stored under anhydrous conditions. - The synthesis of 2-bromobenzenesulfonyl chloride can be achieved from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction[1]. |
| Ineffective base: The base may not be strong enough or may be sterically hindered. | - Use a non-nucleophilic base such as triethylamine or pyridine to neutralize the HCl byproduct[1]. - Ensure the base is dry and of high purity. | |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | - While initial addition is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature and stirring for several hours (e.g., 12 hours) is common practice[1][2]. | |
| Formation of Side Products (e.g., Bis-sulfonamide) | Incorrect stoichiometry: An excess of 2-bromobenzenesulfonyl chloride can lead to the formation of a bis-sulfonated byproduct[3]. | - Carefully control the stoichiometry of the reactants. - Add the 2-bromobenzenesulfonyl chloride solution dropwise to the tert-butylamine solution to avoid localized high concentrations of the sulfonyl chloride[1][3]. |
| Difficult Purification | Incomplete reaction: Presence of unreacted starting materials complicates purification. | - Monitor the reaction progress using thin-layer chromatography (TLC) to ensure completion[1]. |
| Emulsion during work-up: Formation of an emulsion during the aqueous extraction can lead to product loss. | - Use gentle, swirling motions for mixing during extraction. - Adding a small amount of brine can help to break up emulsions[3]. | |
| Product precipitation during work-up: The product may precipitate out of the organic phase during aqueous washes if solubility is limited. | - Use a sufficient volume of organic solvent to ensure the product remains dissolved[3]. | |
| Low Isolated Yield After Purification | Losses during chromatography: The product may be lost on the silica gel column. | - Use an appropriate solvent system for flash chromatography (e.g., 15% ethyl acetate-hexane)[2]. - Avoid overloading the column. |
| Inefficient crystallization: Difficulty in obtaining a pure, crystalline product can reduce the isolated yield. | - Optimize the crystallization solvent system. - Slow cooling and gentle agitation can promote the formation of larger, purer crystals. - Seeding the solution with a small amount of pure product can be beneficial[3]. |
Frequently Asked Questions (FAQs)
Q1: What is a typical reported yield for the synthesis of this compound?
A1: Under laboratory conditions, a yield of 84% has been reported for the synthesis of this compound[2]. Yields for similar sulfonamide syntheses can range from 85-95% under optimized conditions[3].
Q2: What is the recommended solvent for this reaction?
A2: Chloroform has been successfully used as a solvent for this synthesis[2]. For the synthesis of analogous sulfonamides, other anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are also commonly used[1][3]. The choice of solvent can influence the reaction outcome, with dichloromethane often providing high yields and purity[3].
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC)[1]. This will help determine when the starting materials have been consumed and the reaction is complete.
Q4: What is the best method for purifying the crude product?
A4: Flash chromatography using silica gel is a reported method for purifying this compound, with a solvent system of 15% ethyl acetate-hexane[2]. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is another common purification technique for sulfonamides[1].
Q5: Are there any specific safety precautions I should take?
A5: Yes. 2-bromobenzenesulfonyl chloride is corrosive and moisture-sensitive[4]. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction is typically run under an inert atmosphere (e.g., nitrogen) to prevent the degradation of the sulfonyl chloride[1][2].
Experimental Protocol
This protocol is based on a reported synthesis of this compound[2].
Materials:
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2-bromobenzenesulfonyl chloride
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tert-butylamine
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Chloroform (anhydrous)
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Ethyl acetate
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Hexane
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Silica gel for flash chromatography
Procedure:
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In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous chloroform.
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To this stirred solution at room temperature, add tert-butylamine (2.5 equivalents).
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Stir the resulting solution at room temperature for 12 hours.
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Monitor the reaction for completion using TLC.
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Once the reaction is complete, evaporate the solvent under reduced pressure.
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Purify the residue by flash chromatography on silica gel using a mobile phase of 15% ethyl acetate in hexane to afford the pure this compound as a white solid[2].
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
References
Technical Support Center: N-tert-butylbenzenesulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of N-tert-butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for N-tert-butylbenzenesulfonamide?
A1: The most common laboratory synthesis involves the reaction of benzenesulfonyl chloride with tert-butylamine in the presence of a base. Another method described in the literature is the reaction of benzenesulfonamide with a tert-butylating agent such as tert-butyl acrylate, tert-butyl propionate, or tert-butanol, often in the presence of a catalyst like hafnium tetrachloride or zirconium tetrachloride.[1]
Q2: What are the primary side products I should be aware of during the synthesis of N-tert-butylbenzenesulfonamide?
A2: The primary side products include:
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Benzenesulfonic acid: Formed from the hydrolysis of the starting material, benzenesulfonyl chloride.
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Unreacted starting materials: Residual benzenesulfonyl chloride or benzenesulfonamide and the tert-butylating agent.
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Diphenyl sulfone: Can be formed from the reaction of benzenesulfonyl chloride with benzene, which may be present as a solvent or impurity.
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Di-tert-butylsulfonamide: Although less common due to the steric hindrance of the tert-butyl group, the formation of a di-substituted product is a potential side reaction in sulfonamide syntheses.[2][3]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A patent for the synthesis of N-tert-butylbenzenesulfonamide specifies using HPLC with a mobile phase of methanol-water (70:30) and detection at 254 nm to monitor the disappearance of the starting material, benzenesulfonamide.[1]
Q4: What are the recommended purification methods for N-tert-butylbenzenesulfonamide?
A4: Common purification techniques include:
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Aqueous workup: Washing the reaction mixture with a mild acid, a mild base (like sodium bicarbonate solution), and brine to remove unreacted starting materials and water-soluble side products.[4]
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Recrystallization: Purifying the crude product from a suitable solvent to obtain crystalline N-tert-butylbenzenesulfonamide.
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Column chromatography: Using silica gel to separate the desired product from closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-tert-butylbenzenesulfonamide.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-tert-butylbenzenesulfonamide | 1. Incomplete reaction. 2. Hydrolysis of benzenesulfonyl chloride. 3. Suboptimal reaction temperature. 4. Inefficient stirring. | 1. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. 2. Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 3. Optimize the reaction temperature. A patented method suggests a reflux temperature of 150 °C for the reaction of benzenesulfonamide with a tert-butylating agent.[1] 4. Ensure vigorous stirring to promote mixing of the reactants. |
| Presence of Benzenesulfonic Acid Impurity | Hydrolysis of benzenesulfonyl chloride due to the presence of water in the reaction mixture. | During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to convert benzenesulfonic acid into its water-soluble salt, which can then be removed in the aqueous layer. |
| Presence of Unreacted Benzenesulfonyl Chloride | 1. Incomplete reaction. 2. Use of excess benzenesulfonyl chloride. | 1. Ensure the reaction goes to completion. 2. After the reaction, quench the excess benzenesulfonyl chloride by adding a small amount of a more nucleophilic amine (e.g., ammonia or a primary amine) that forms a water-soluble sulfonamide. |
| Formation of Diphenyl Sulfone | Reaction of benzenesulfonyl chloride with benzene (if used as a solvent or present as an impurity). | Use an alternative solvent to benzene if possible. If benzene is necessary, use it in moderation and ensure it is of high purity. |
| Product is an Oil and Does Not Solidify | Presence of impurities that lower the melting point of the product. | Purify the crude product using column chromatography on silica gel followed by recrystallization. |
Quantitative Data on Side Products
| Side Product | Typical Reaction Conditions Favoring Formation | Analytical Detection Method | Notes |
| Benzenesulfonic Acid | Presence of moisture in reagents or solvent; prolonged reaction times at high temperatures in aqueous media. | HPLC, LC-MS/MS[5] | Can be removed by basic aqueous wash. |
| Unreacted Benzenesulfonyl Chloride | Incomplete reaction; use of excess reagent. | GC-MS, HPLC | Can be quenched post-reaction. |
| Diphenyl Sulfone | Use of benzene as a solvent, particularly at elevated temperatures in the presence of a Lewis acid catalyst. | GC-MS, HPLC | Formation is more common during the synthesis of benzenesulfonyl chloride itself. |
| Di-tert-butylsulfonamide | High concentration of tert-butylamine; prolonged reaction times. | GC-MS, HPLC | Less likely due to the steric hindrance of the tert-butyl group. |
Experimental Protocols
Synthesis of N-tert-butylbenzenesulfonamide from Benzenesulfonamide[1]
This protocol is based on a patented method with reported high yield and purity.
Materials:
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Benzenesulfonamide
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tert-butanol (or tert-butyl acrylate/propionate)
-
Hafnium tetrachloride (catalyst)
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N-methylpyrrolidone (solvent)
Procedure:
-
To a four-necked flask equipped with a thermometer and a reflux condenser, add benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and hafnium tetrachloride (0.9543 mmol).
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Add 30 mL of N-methylpyrrolidone as the solvent.
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Heat the mixture to 150 °C and maintain reflux.
-
Monitor the reaction by HPLC until the benzenesulfonamide is consumed. (Chromatographic conditions: mobile phase methanol-water 70:30, detection wavelength 254 nm).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter out any insoluble substances.
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Remove the solvent from the filtrate under vacuum to obtain the N-tert-butylbenzenesulfonamide product as a yellow liquid.
Reported Outcome: Yield > 95.5%, Purity > 98% (by HPLC).[1]
Visualizations
Caption: Troubleshooting workflow for N-tert-butylbenzenesulfonamide synthesis.
References
Technical Support Center: Purification Strategies for Reactions Involving 2-Bromobenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted 2-bromobenzenesulfonyl chloride from reaction mixtures. Detailed experimental protocols and comparative data are presented to assist in the purification of desired products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in reactions using 2-bromobenzenesulfonyl chloride?
A1: The primary impurities are unreacted 2-bromobenzenesulfonyl chloride and its hydrolysis product, 2-bromobenzenesulfonic acid. If an amine is used as a nucleophile, excess amine can also be an impurity.
Q2: How can I quickly assess if my reaction mixture still contains unreacted 2-bromobenzenesulfonyl chloride?
A2: Thin Layer Chromatography (TLC) is an effective method to monitor the progress of your reaction. The sulfonyl chloride is generally less polar than the resulting sulfonamide or sulfonic acid. Staining with potassium permanganate can also help visualize the sulfonyl chloride.
Q3: My desired product is sensitive to basic conditions. How can I remove acidic impurities like 2-bromobenzenesulfonic acid?
A3: If your product is base-sensitive, you should avoid strong aqueous bases like sodium hydroxide for quenching and workup. Instead, you can use a milder base like sodium bicarbonate for the aqueous wash. Alternatively, silica gel chromatography is very effective at removing the highly polar sulfonic acid.
Q4: What is the best general approach for removing unreacted 2-bromobenzenesulfonyl chloride?
A4: A common and effective strategy involves quenching the excess sulfonyl chloride to convert it into a more easily separable derivative, followed by an aqueous workup and a final purification step like recrystallization or column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Oily residue remains after aqueous workup. | This is likely unreacted 2-bromobenzenesulfonyl chloride, which hydrolyzes slowly in neutral water.[1] | Quench the reaction mixture before workup. Add a nucleophilic amine (e.g., a small amount of aqueous ammonia) or a base (e.g., sodium bicarbonate solution) to convert the sulfonyl chloride to a more water-soluble sulfonamide or sulfonic acid salt, respectively.[1] |
| Product is contaminated with a highly polar, acidic impurity. | This is likely 2-bromobenzenesulfonic acid, the hydrolysis product of the sulfonyl chloride.[2] | Perform a basic wash. During the extractive workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the sulfonic acid, forming the water-soluble salt which will be removed in the aqueous layer.[1] |
| Product is contaminated with the quenching amine. | Excess quenching amine was used and has similar solubility to the product in the organic solvent. | Perform an acidic wash. Wash the organic layer with a dilute aqueous acid, such as 1M HCl. This will protonate the amine, forming a water-soluble salt that will partition into the aqueous layer. This is only suitable if your target compound is stable in acidic conditions.[2] |
| Poor separation on silica gel column chromatography. | The polarity of the eluent may not be optimal, leading to co-elution of the product and impurities. | Optimize the solvent system. Use a less polar eluent to increase the retention of the more polar sulfonamide product on the silica gel, allowing the less polar unreacted sulfonyl chloride to elute first. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Low recovery after recrystallization. | The chosen solvent system is not ideal; the product may be too soluble at low temperatures, or too much solvent was used. | Screen for optimal recrystallization solvents. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems for sulfonamides include ethanol/water or hexanes/ethyl acetate.[2] Use the minimum amount of hot solvent required to dissolve the crude product. |
Data Presentation: Comparison of Removal Methods
| Method | Principle | Reagents/Materials | Advantages | Disadvantages |
| Quenching & Aqueous Workup | Conversion of the sulfonyl chloride to a water-soluble species (sulfonic acid salt or simple sulfonamide) followed by liquid-liquid extraction.[1] | Water, NaHCO₃, NaOH, NH₃ (aq), primary/secondary amines; organic solvent for extraction. | Effective for removing large quantities of excess reagent; relatively simple and scalable. | Not suitable for products sensitive to aqueous acidic or basic conditions; can lead to emulsions.[3] |
| Silica Gel Chromatography | Separation based on differences in polarity. The unreacted sulfonyl chloride is typically less polar than the sulfonamide product and significantly less polar than the sulfonic acid byproduct. | Silica gel, organic solvents (e.g., hexanes, ethyl acetate, dichloromethane). | Highly effective for achieving high purity; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent for large-scale purifications. |
| Scavenger Resins | The unreacted sulfonyl chloride is covalently bound to a solid-supported reagent (e.g., polymer-bound amine) and removed by filtration. | Polymer-bound amines (e.g., aminomethyl polystyrene). | Simple filtration-based workup; avoids aqueous extraction; suitable for automation. | Resins can be expensive; may require optimization of reaction time for complete scavenging. |
| Recrystallization | Purification of a solid product based on differences in solubility between the product and impurities in a given solvent system. | Organic solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes). | Can provide highly pure crystalline material; effective for final purification step. | Only applicable to solid products; requires finding a suitable solvent system; can have variable yields.[4] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Base and Extractive Workup
This protocol is suitable for products that are stable to mild basic and acidic conditions.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until gas evolution ceases and the aqueous layer is confirmed to be basic (pH > 8) using pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add deionized water. If the reaction was performed in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product. Separate the organic layer.
-
Washing:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
Protocol 2: Purification by Silica Gel Flash Chromatography
This method is ideal for separating the desired product from both unreacted sulfonyl chloride and its hydrolysis byproduct.
-
Sample Preparation: After the reaction workup (e.g., quenching and extraction), dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexanes.
-
Loading: Load the dissolved crude product onto the top of the silica gel column.
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Elution: Elute the column with a solvent system of increasing polarity. A common gradient is from 100% hexanes to a mixture of hexanes and ethyl acetate. The less polar unreacted 2-bromobenzenesulfonyl chloride will elute first, followed by the desired sulfonamide product. The highly polar 2-bromobenzenesulfonic acid will remain strongly adsorbed to the silica gel.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol is suitable for the final purification of solid products.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures like ethanol/water) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the product just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals to a constant weight.
Mandatory Visualizations
Caption: Workflow for removing unreacted 2-bromobenzenesulfonyl chloride.
Caption: Decision tree for troubleshooting purification.
References
troubleshooting low recovery during recrystallization of 2-bromo-N-tert-butylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery during the recrystallization of 2-bromo-N-tert-butylbenzenesulfonamide.
Troubleshooting Guide: Low Recrystallization Recovery
Low recovery of purified product is a common issue in recrystallization. This guide addresses potential causes and provides systematic solutions to improve your yield of this compound.
Problem: The yield of my recrystallized this compound is significantly lower than expected.
To systematically troubleshoot this issue, consider the following potential causes and their solutions.
| Potential Cause | Recommended Solution(s) |
| Excess Solvent Usage | The most common reason for low recovery is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor.[1][2] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[2] |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] For sulfonamides like this compound, polar organic solvents are often suitable.[4] Based on protocols for similar compounds, ethanol or ethyl acetate are recommended starting points.[5] |
| Premature Crystallization | If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) and perform the filtration as quickly as possible.[2] |
| Incomplete Crystallization | Ensure the solution has cooled sufficiently to maximize crystal formation. After slow cooling to room temperature, placing the flask in an ice bath can significantly increase the yield.[2] |
| Washing with Warm or Excessive Solvent | Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve some of your purified product.[2] Always use a minimal amount of ice-cold solvent for washing the crystal cake. |
| High Impurity Content | A high level of impurities can inhibit crystallization or lead to the formation of an impure product, necessitating further purification steps that reduce the overall yield.[6] If the crude product is highly impure, consider a preliminary purification step like a silica plug filtration before recrystallization.[7] |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.
-
Solvent Choice: For compounds like this compound, polar organic solvents such as ethanol, isopropanol, or ethyl acetate are good starting points.[2][5]
-
Solvent Volume: Add the hot solvent in small portions to your crude product, ensuring the mixture is at or near the solvent's boiling point, until the solid just dissolves.[3]
-
Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.[2]
Q2: No crystals are forming even after the solution has cooled. What can I do?
A2: The absence of crystallization upon cooling may indicate a supersaturated solution or the need for a nucleation site.
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The small glass particles scraped off can act as nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.[8]
-
Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent to increase the concentration of your compound and then allow it to cool again.[1][8]
-
Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath.[8]
Q3: My compound has "oiled out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" is the separation of the solute as a liquid instead of a solid.[1][9] This can occur if the solution is cooled too quickly, if the compound is significantly impure, or if the melting point of the compound is lower than the boiling point of the solvent.[1][6]
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.[9]
-
Slow Cooling: Insulate the flask to encourage a slower cooling rate, which favors the formation of crystals over oil.[1]
-
Change Solvent System: Consider using a different solvent or a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve very little of the compound at low temperatures (e.g., in an ice bath).
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.[3]
-
Have a relatively low boiling point for easy removal from the purified crystals.[3]
For this compound, a qualitative assessment of solubility in a few common laboratory solvents can guide your choice.
Qualitative Solubility Estimation for this compound
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) |
| Water | High | Insoluble | Insoluble |
| Hexane | Non-polar | Insoluble | Sparingly Soluble |
| Toluene | Non-polar | Sparingly Soluble | Soluble |
| Ethyl Acetate | Intermediate | Sparingly Soluble | Very Soluble |
| Ethanol | Polar | Soluble | Very Soluble |
| Methanol | High | Soluble | Very Soluble |
Based on these estimations, ethyl acetate or an ethanol/water mixture could be good starting points for recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on procedures for structurally similar sulfonamides.[5] The optimal solvent and volumes may need to be determined empirically.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass or drying oven (ensure the temperature is well below the compound's melting point).
Visualizations
Caption: Troubleshooting workflow for low recovery in recrystallization.
Caption: Decision tree for addressing "oiling out" during recrystallization.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01818B [pubs.rsc.org]
- 3. processchemistryportal.com [processchemistryportal.com]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. Predictor Solubility [chematlas.chimie.unistra.fr]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. On-line Software [vcclab.org]
Technical Support Center: Prevention of Bis-Sulfonated Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling and preventing the formation of bis-sulfonated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are bis-sulfonated byproducts and why are they a concern?
A1: Bis-sulfonated byproducts, also known as disulfonated compounds, are molecules where two sulfonic acid (-SO₃H) groups have been introduced onto an aromatic ring or other substrate during a sulfonation reaction. The primary goal of many sulfonation reactions is to introduce a single sulfonic acid group (monosulfonation). The formation of bis-sulfonated byproducts is a concern because it reduces the yield of the desired monosulfonated product, complicates the purification process, and can introduce impurities with different physical and chemical properties into the final product, which is particularly critical in pharmaceutical applications.
Q2: What are the key factors that promote the formation of bis-sulfonated byproducts?
A2: The formation of bis-sulfonated byproducts is primarily influenced by several key reaction parameters:
-
Strength and Concentration of the Sulfonating Agent: Stronger sulfonating agents, such as fuming sulfuric acid (oleum), which has a high concentration of sulfur trioxide (SO₃), increase the reactivity and the likelihood of multiple substitutions on the aromatic ring.[1]
-
Reaction Temperature: Higher reaction temperatures generally increase the reaction rate and can favor the formation of thermodynamically more stable products, which may include bis-sulfonated species.[1]
-
Reaction Time: Prolonged reaction times can lead to the gradual formation of bis-sulfonated products as the monosulfonated product has more time to react further.
-
Molar Ratio of Reactants: A high molar excess of the sulfonating agent relative to the aromatic substrate significantly increases the probability of di-substitution.
Q3: How does the reversibility of sulfonation affect the formation of byproducts?
A3: Aromatic sulfonation is a reversible reaction.[2] The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) is favored in dilute, hot aqueous acid.[2] This reversibility can be exploited to control the product distribution. For instance, under certain conditions, a less stable, kinetically favored monosulfonated product can rearrange to a more stable, thermodynamically favored isomer or be driven to form a disulfonated product. Understanding and controlling this equilibrium is crucial for minimizing unwanted byproducts.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: High Levels of Bis-Sulfonated Byproducts Detected
Symptoms:
-
Analysis of the crude reaction mixture by HPLC or other methods shows a significant peak corresponding to the bis-sulfonated product.
-
The yield of the desired monosulfonated product is lower than expected.
-
Difficulty in purifying the monosulfonated product due to the presence of the highly polar bis-sulfonated impurity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Excessively Strong Sulfonating Agent | Consider using a milder sulfonating agent. For example, if you are using fuming sulfuric acid (oleum), try using concentrated sulfuric acid. The choice of agent should be tailored to the reactivity of your substrate. |
| High Reaction Temperature | Lowering the reaction temperature can significantly reduce the rate of the second sulfonation. For many aromatic compounds, conducting the reaction at lower temperatures (e.g., 0-25°C) favors monosulfonation.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as a satisfactory yield of the monosulfonated product is achieved to prevent further sulfonation. |
| High Molar Ratio of Sulfonating Agent | Reduce the molar equivalents of the sulfonating agent. A stoichiometric amount or a slight excess is often sufficient for monosulfonation. Careful, slow addition of the sulfonating agent to the substrate can also help maintain a low instantaneous concentration. |
Issue 2: Poor Regioselectivity Leading to Undesired Isomers of Bis-Sulfonated Products
Symptoms:
-
Multiple bis-sulfonated isomers are observed in the product mixture.
-
The desired isomer of the monosulfonated product is contaminated with other isomers.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Kinetic vs. Thermodynamic Control | The isomer distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamically more stable product.[1] Adjust the temperature to favor the desired isomer. |
| Steric Hindrance | The position of the first sulfonic acid group will direct the second substitution. Consider the steric and electronic effects of the substituents on your aromatic ring to predict and control the regioselectivity of the second sulfonation. |
Experimental Protocols
Protocol 1: Controlled Monosulfonation of Naphthalene
This protocol provides a method for the selective monosulfonation of naphthalene, aiming to minimize the formation of disulfonated byproducts.
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Chloride Solution
-
Dichloromethane
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve naphthalene in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add one equivalent of concentrated sulfuric acid dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the desired conversion to the monosulfonated product is achieved, carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer and wash it with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the naphthalenesulfonic acid by recrystallization or column chromatography.
Protocol 2: HPLC Analysis of Sulfonation Reaction Mixture
This protocol outlines a general method for the separation and quantification of mono- and bis-sulfonated products using reversed-phase HPLC.[2][3][4]
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the starting material, monosulfonated product, and bis-sulfonated byproduct based on their retention times (more polar compounds like the bis-sulfonated product will typically elute earlier).
-
Quantify the relative amounts of each component by integrating the peak areas.
Quantitative Data
The following table provides an example of how reaction conditions can influence the product distribution in the sulfonation of toluene. While this example focuses on isomer distribution in monosulfonation, the principles of controlling reaction conditions to favor a specific product are the same for minimizing disubstitution.
Table 1: Influence of Reaction Conditions on Toluene Sulfonation Isomer Distribution
| Sulfonating Agent | Temperature (°C) | % Ortho Isomer | % Meta Isomer | % Para Isomer |
| 77.6% H₂SO₄ | 25 | 21.6 | 2.9 | 75.5 |
| 98.8% H₂SO₄ | 25 | 51.9 | 3.3 | 44.8 |
Data adapted from studies on toluene sulfonation, illustrating the effect of acid concentration on isomer distribution.[5]
Visualizations
Caption: Reaction pathway for sulfonation.
Caption: Troubleshooting workflow for high bis-sulfonation.
References
challenges in the column chromatography purification of brominated compounds
Welcome to the technical support center for the purification of brominated compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My brominated compound doesn't appear to move from the baseline on the TLC plate, even with a polar solvent system like 100% ethyl acetate. What should I do?
A1: Highly polar or acidic brominated compounds, such as those containing carboxylic acid or multiple phenol groups, can interact very strongly with the polar silica gel stationary phase. This strong interaction can prevent them from moving up the TLC plate.
-
Solution 1: Add an Acidic Modifier. For acidic compounds, adding a small amount of a volatile acid like acetic or formic acid (0.1-5%) to your eluent can help. This keeps the compound in its protonated, less polar form, reducing its interaction with the silica and allowing it to move.[1]
-
Solution 2: Use a More Polar Solvent System. You can try more aggressive solvent systems. For example, a mixture of 1-10% methanol in dichloromethane is often effective for polar compounds.
-
Solution 3: Consider Reversed-Phase Chromatography. If your compound is very polar, reversed-phase chromatography, where the stationary phase is nonpolar (like C18 silica) and the mobile phase is polar (like water/methanol or water/acetonitrile), may be a better option. In this technique, the most polar compounds elute first.[2]
Q2: I can't see my brominated compound on the TLC plate. How can I visualize it?
A2: Many organic compounds are colorless, and not all will be visible under a standard UV lamp. Brominated compounds, especially aliphatic ones, may not have a UV chromophore. Several visualization techniques can be used.
-
Non-Destructive Method - UV Light: This is the most common first step. TLC plates often contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[3] Compounds that absorb UV light (typically those with aromatic rings or conjugation) will quench this fluorescence and appear as dark spots.[4][5][6] It is always worth checking under UV light first.
-
Semi-Destructive Method - Iodine: Placing the dried TLC plate in a chamber containing a few crystals of iodine is a versatile method. Iodine vapor reacts with many organic compounds to form temporary yellow-brown spots.[3][7] These spots will fade over time, so they should be circled with a pencil immediately.
-
Destructive Methods - Chemical Stains: If the above methods fail, a chemical stain can be used. This involves dipping or spraying the plate with a reagent and often heating it. Since this is a chemical reaction, the process is irreversible.[4]
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes. It produces yellow-to-brown spots on a purple background.[4]
-
p-Anisaldehyde or Vanillin Stains: These are useful for visualizing a wide range of functional groups, including alcohols, aldehydes, and ketones.[4]
-
Q3: My purified compound's mass spectrum shows two peaks of nearly equal intensity, two mass units apart (M and M+2). Is my sample impure?
A3: This is not an indication of impurity but is the characteristic isotopic signature of a monobrominated compound. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance. Therefore, a molecule containing a single bromine atom will show up in the mass spectrometer as two molecular ion peaks of nearly equal height, separated by 2 m/z units. This pattern is a powerful tool for confirming the presence of bromine in your molecule.
Troubleshooting Guide
This guide addresses specific problems you may encounter during column chromatography of brominated compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound | 1. Compound is stuck on the column. It may be too polar for the chosen solvent system. | 1. Increase Eluent Polarity: Gradually increase the polarity of your solvent system (e.g., from 10% to 30% ethyl acetate in hexanes). If the compound is still not eluting, try a "methanol purge" by flushing the column with 100% methanol to elute highly polar compounds. |
| 2. Compound degraded on the silica gel. Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[8] | 2. Test for Stability: Perform a 2D TLC test to check for degradation (see Experimental Protocols). If unstable, consider deactivating the silica gel with triethylamine, or use a different stationary phase like alumina or Florisil.[2][8] | |
| 3. Fractions are too dilute. The compound may have eluted, but at a concentration too low to detect by TLC. | 3. Concentrate Fractions: Combine and concentrate the fractions where you expected your compound to elute and re-run the TLC on the concentrated sample. | |
| Poor Separation / Co-elution of Product and Impurity | 1. Inappropriate solvent system. The chosen eluent does not provide sufficient difference in the retention factors (Rf) of the compounds. | 1. Optimize the Solvent System: Test different solvent mixtures using TLC. Aim for an Rf value of 0.2-0.3 for your target compound, with the largest possible separation (ΔRf) from impurities.[9] Using a shallower solvent gradient during the column can also improve separation.[10] |
| 2. Column was overloaded. Too much crude material was loaded onto the column for its size. | 2. Reduce the Load: As a general rule, use a silica gel to crude material weight ratio of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more. | |
| 3. Poor column packing or loading. Channels or cracks in the silica bed, or loading the sample in too large a volume of solvent, can lead to band broadening and poor separation. | 3. Improve Technique: Ensure the silica is packed uniformly without cracks or air bubbles. When loading, dissolve the sample in the absolute minimum amount of solvent. If solubility is an issue, use the dry-loading technique (see Experimental Protocols).[11][12] | |
| Product Elutes with a Yellow/Brown Color | 1. Presence of trace bromine. Residual bromine from the bromination reaction can cause discoloration. | 1. Pre-column Wash: Before chromatography, wash the crude product solution with a dilute aqueous solution of sodium bisulfite or sodium thiosulfate to quench any remaining bromine. |
| 2. Compound decomposition. The compound may be unstable to light, air, or the silica gel itself. | 2. Minimize Exposure: Protect the compound from light by wrapping flasks in foil. Keep fractions under an inert atmosphere (nitrogen or argon) if necessary. If silica-induced decomposition is suspected, use deactivated silica or an alternative stationary phase.[2][8] |
Data Presentation
Table 1: Common TLC/Column Chromatography Solvent Systems
The ideal solvent system should provide a target compound Rf between 0.2 and 0.35 on a silica gel TLC plate for good separation on a column.[9] The ratios below are starting points and should be optimized for each specific compound.
| Compound Polarity | Example Brominated Compound Class | Typical Solvent System (v/v) | Notes |
| Nonpolar | Brominated Alkanes, simple Bromobenzenes | 1-10% Ethyl Acetate in Hexanes or Heptane | Start with very low polarity (e.g., 100% Hexane) and increase the polar component gradually. |
| Intermediate Polarity | Brominated Acetophenones, Benzoates | 10-40% Ethyl Acetate in Hexanes | Dichloromethane can be substituted for ethyl acetate to alter selectivity. |
| Polar | Brominated Phenols, Anilines | 40-80% Ethyl Acetate in Hexanes | For tailing spots, adding 0.1-1% acetic acid (for acids) or triethylamine (for bases) can improve peak shape.[1][8] |
| Very Polar | Brominated compounds with multiple polar groups | 5-15% Methanol in Dichloromethane | These systems are highly polar and should be used when compounds do not move in less polar solvents. |
Mandatory Visualizations
Caption: A decision tree for troubleshooting low recovery of a brominated compound.
Experimental Protocols
Protocol 1: Assessing Compound Stability with 2D TLC
This method determines if a compound is degrading on the silica gel stationary phase.
-
Spotting: On a square TLC plate, lightly spot your crude compound mixture in one of the bottom corners, about 1 cm from each edge.
-
First Elution: Place the plate in a developing chamber with your chosen solvent system. Allow the solvent to run to the top of the plate.
-
Drying and Rotation: Remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated. Then, rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Second Elution: Place the rotated plate back into the same developing chamber with the same solvent system and allow it to develop again.
-
Analysis: Remove the plate, dry it, and visualize the spots.
-
Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: If the compound is degrading, new spots will appear off the 45-degree diagonal. This indicates that the compound changed chemically during its time in contact with the silica gel.
-
Protocol 2: Dry Loading a Sample onto a Column
Use this method when your compound is poorly soluble in the column's eluent or when you need to load a very concentrated band for optimal separation.[11][12][13]
-
Dissolve Sample: In a round-bottom flask, dissolve your crude sample in a minimum amount of a low-boiling-point solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Add Silica: Add silica gel to the flask. A good starting point is 2-3 times the mass of your crude sample.
-
Slurry and Evaporate: Swirl the flask to create a slurry. Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel coated with your sample. If the residue is oily or clumpy, add more silica and repeat the evaporation.[11]
-
Prepare Column: Pack the chromatography column with silica gel as you normally would, using the initial, nonpolar eluent. Drain the solvent until the level is just above the top of the packed silica bed.
-
Load Sample: Carefully pour the dry, sample-coated silica onto the top of the prepared column bed, creating a thin, even layer.
-
Finalize: Gently add a protective layer of sand on top of the sample layer. Carefully add your eluent and begin the chromatography.
Protocol 3: Deactivating Acidic Silica Gel with Triethylamine
This procedure neutralizes the acidic sites on silica gel, preventing the degradation of acid-sensitive compounds.[8][14]
-
Prepare Modified Solvent: Prepare your starting eluent (e.g., 10% ethyl acetate in hexanes) and add 1-3% triethylamine (TEA) by volume.
-
Pack the Column: Pack your column with silica gel using the TEA-containing solvent system.
-
Flush the Column: Flush the packed column with 1-2 column volumes of the TEA-containing solvent. This ensures all the acidic sites on the silica have been neutralized. Discard the eluent that passes through.
-
Equilibrate: Flush the column again with 1-2 column volumes of your normal solvent system (without TEA) to remove any excess triethylamine.
-
Load and Run: The column is now deactivated and ready for you to load your sample and run the purification as usual.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theory.labster.com [theory.labster.com]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. silicycle.com [silicycle.com]
Technical Support Center: Alternative Work-up Procedures for Sulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up and purification of sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common work-up procedures for sulfonamide synthesis?
A1: The most common work-up procedure involves an aqueous wash to remove water-soluble impurities and inorganic salts, followed by extraction of the sulfonamide into an organic solvent. Subsequent purification is typically achieved by recrystallization or silica gel chromatography.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out can occur if the melting point of the solid is lower than the temperature of the solution or if impurities are depressing the melting point. Try adding a small amount of a non-polar solvent (like hexanes) to the oil and scratching the side of the flask with a glass rod to induce crystallization. If that fails, consider purifying the oil by column chromatography.
Q3: How can I remove unreacted sulfonyl chloride from my product?
A3: Unreacted sulfonyl chloride can often be removed by washing the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate. The sulfonyl chloride will be hydrolyzed to the corresponding sulfonic acid, which is water-soluble and will be extracted into the aqueous phase.
Q4: What are some common impurities in sulfonamide synthesis?
A4: Common impurities include unreacted starting materials (amine and sulfonyl chloride), the hydrolyzed sulfonyl chloride (sulfonic acid), and side products from the reaction of the sulfonyl chloride with the base or solvent.[1] N-methylated impurities can also sometimes be observed.[1]
Troubleshooting Guides
Issue 1: Low Yield of Isolated Sulfonamide
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Consider extending the reaction time or increasing the reaction temperature if appropriate. |
| Product Loss During Aqueous Work-up | - Ensure the pH of the aqueous phase is appropriate to keep your sulfonamide in the organic layer. Some sulfonamides have acidic protons and can be extracted into a basic aqueous phase. - Perform multiple extractions with the organic solvent to ensure complete recovery of the product. - If the product has some water solubility, consider back-extracting the combined aqueous layers with a fresh portion of organic solvent. |
| Product Degradation | - Some sulfonamides can be sensitive to harsh pH conditions. Avoid using strong acids or bases during the work-up if your product is labile. - If the product is thermally unstable, perform extractions and solvent removal at reduced temperatures. |
| Poor Crystallization Recovery | - Optimize the recrystallization solvent system. A single solvent or a mixture of solvents may be necessary. The ideal solvent should dissolve the sulfonamide well at elevated temperatures but poorly at room temperature or below. - Cool the crystallization mixture slowly to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to lower yields of pure product. |
Issue 2: Difficulty in Removing Impurities
| Type of Impurity | Recommended Purification Strategy |
| Unreacted Amine | - Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, making it water-soluble and easily extracted into the aqueous phase. |
| Unreacted Sulfonyl Chloride/Sulfonic Acid | - Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to hydrolyze the sulfonyl chloride and deprotonate the sulfonic acid, rendering them water-soluble. |
| Polar Impurities | - Liquid-Liquid Extraction: If the sulfonamide is sufficiently non-polar, a series of aqueous washes can remove polar impurities. - Solid-Phase Extraction (SPE): Utilize a normal-phase SPE cartridge to retain the polar impurities while the desired product elutes. |
| Non-polar Impurities | - Recrystallization: This is often effective for removing small amounts of non-polar impurities, as they may remain in the mother liquor. - Reverse-Phase Chromatography: If recrystallization is ineffective, reverse-phase column chromatography can be used to separate the more polar sulfonamide from non-polar impurities. |
| Closely Related Impurities (e.g., regioisomers) | - Column Chromatography: This is often the most effective method for separating isomers. Careful selection of the stationary and mobile phases is crucial. - Recrystallization: In some cases, fractional crystallization may be successful if the isomers have significantly different solubilities. |
Comparison of Alternative Work-up Procedures
| Work-up Procedure | General Principle | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the sulfonamide between two immiscible liquid phases based on its solubility. | Good to Excellent | Moderate to High | Simple, cost-effective, scalable. | Can be time-consuming, may require large volumes of solvents, emulsion formation can be an issue.[2] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the sulfonamide and impurities for a solid sorbent. | Good to Excellent | High | High recovery, can handle complex matrices, amenable to automation.[3] | Can be more expensive than LLE, requires method development to select the appropriate sorbent and elution conditions. |
| Recrystallization | Purification of a solid by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize upon cooling. | Moderate to High | Very High | Can yield highly pure crystalline material, effective for removing small amounts of impurities.[4][5] | Yield can be compromised by the solubility of the compound in the mother liquor, finding a suitable solvent can be challenging.[6] |
| Pressurized Liquid Extraction (PLE) | LLE performed at elevated temperatures and pressures to increase extraction efficiency. | Excellent | High | Faster than traditional LLE, uses less solvent, high extraction efficiency.[7] | Requires specialized and expensive equipment.[7] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Work-up
-
Quench the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or an appropriate quenching agent.
-
Dilute with Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent in which your sulfonamide is soluble (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash (Acidic): Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine starting material. Separate the organic layer.
-
Aqueous Wash (Basic): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove unreacted sulfonyl chloride (as the sulfonic acid). Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude sulfonamide.
-
Further Purification: The crude product can then be further purified by recrystallization or column chromatography.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the sulfonamide poorly at low temperatures but have high solubility at its boiling point.[5]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate and stir bar). Continue adding small portions of the hot solvent until the sulfonamide is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger crystals. For better recovery, you can further cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to a constant weight.
Visualizations
Caption: General workflow for sulfonamide synthesis, work-up, and purification.
Caption: Decision tree for selecting a suitable purification method for a crude sulfonamide.
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the best solvent for 2-bromo-N-tert-butylbenzenesulfonamide recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal solvent for the recrystallization of 2-bromo-N-tert-butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal of recrystallization is to purify the solid compound. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the solvent.
Q2: What are the ideal characteristics of a recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of the compound when hot.
-
Low solubility at room or cold temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery of the purified crystals.
-
Appropriate boiling point: The solvent's boiling point should be high enough to provide a wide temperature range for solubility differences but low enough to be easily removed from the crystals after filtration.
-
Inertness: The solvent should not react with this compound.
-
Dissolves impurities well or not at all: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor after crystallization).
Q3: Which solvents are good starting points for screening?
Based on the structure of this compound (a sulfonamide), and data from structurally similar compounds, the following solvents are recommended as starting points for screening. A related compound, 2-bromo-N-phenethylbenzenesulfonamide, is reported to be soluble in methanol, ethanol, DMSO, and ethyl acetate, and insoluble in water.[1] For other sulfonamides, alcohols like ethanol, propanol, and isopropanol, sometimes mixed with water, have proven effective.[2][3]
Qualitative Solubility Profile for this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility | Rationale |
| Ethanol | Polar Protic | 78 | Good potential | Often a good solvent for sulfonamides.[2][3] |
| Isopropanol | Polar Protic | 82 | Good potential | Similar to ethanol, effective for sulfonamides.[3] |
| Ethyl Acetate | Polar Aprotic | 77 | Good potential | Mentioned as a solvent for a similar compound.[1] |
| Acetone | Polar Aprotic | 56 | Possible | A versatile solvent for many organic compounds. |
| Toluene | Non-polar | 111 | Less likely | The compound has significant polarity. |
| Hexane | Non-polar | 69 | Unlikely as a single solvent | May be useful as an anti-solvent in a two-solvent system. |
| Water | Very Polar | 100 | Insoluble | The tert-butyl and bromo-phenyl groups reduce water solubility.[1] |
Troubleshooting Guide
Q4: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Solution 1: Reheat and add more solvent. Reheat the solution until the oil redissolves. Add a small amount of additional solvent to lower the saturation point, and then allow it to cool more slowly.
-
Solution 2: Lower the cooling temperature. If the compound is melting, try cooling the solution to a lower temperature before crystallization begins.
-
Solution 3: Change solvents. Select a solvent with a lower boiling point.
Q5: The crystal yield is very low. How can I improve it?
A low yield can be caused by several factors:
-
Using too much solvent: This is a common issue where a significant portion of the compound remains dissolved in the mother liquor.[4] To check this, evaporate a small amount of the mother liquor; a large amount of residue indicates significant product loss. To fix this, you can evaporate some of the solvent from the mother liquor and cool it again to recover more crystals.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.
Q6: I see crystals, but they are colored, or the purity has not improved. What went wrong?
-
Colored Impurities: If the original material was colored and the crystals retain that color, a decolorizing agent may be needed. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before cooling the solution. Be aware that using too much charcoal can adsorb your product and reduce the yield.[4]
-
Insoluble Impurities: If solid impurities are present in the hot solution, they should be removed by hot gravity filtration before cooling.
-
Co-crystallization of Impurities: If an impurity has similar solubility properties to your desired compound, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography might be necessary. The synthesis of this compound has been reported with purification by flash chromatography using an ethyl acetate-hexane mixture.[5]
Experimental Protocols
Protocol 1: Single-Solvent Screening
This protocol will help you identify the best single solvent for recrystallization.
-
Preparation: Place approximately 20-30 mg of your crude this compound into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, starting with about 0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent.
-
Heating: If the compound is insoluble or sparingly soluble at room temperature, place the test tube in a hot water or sand bath and heat it to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
-
Ice Bath: If no crystals form at room temperature, gently scratch the inside of the test tube with a glass rod and place it in an ice bath for 15-20 minutes.
-
Evaluation: The best solvent is one in which the compound is insoluble at room temperature but fully soluble at the boiling point, and which produces a good yield of crystals upon cooling.
Protocol 2: Two-Solvent Recrystallization
If no single solvent is ideal, a two-solvent system can be used. This typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible. A common pair is ethanol (soluble) and water (anti-solvent).
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "soluble solvent" (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.
-
Crystallization: Set the flask aside to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
Workflow and Diagrams
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Workflow for selecting a recrystallization solvent.
References
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of 2-bromo-N-tert-butylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-N-tert-butylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my 1H NMR spectrum than I expect for my purified this compound. What are the likely sources of these extra signals?
A1: Unexpected peaks in an NMR spectrum of a purified compound can arise from several sources. The most common culprits are residual solvents from the reaction or purification, impurities from starting materials or side reactions, and the presence of water. It is also possible to have NMR artifacts that are not from chemical species.
Q2: How can I identify if the unexpected peaks are from residual solvents?
A2: The chemical shifts of common laboratory solvents are well-documented. By comparing the chemical shifts and multiplicities of the unknown peaks to published data, you can often identify the solvent. For example, a singlet around δ 2.17 ppm in CDCl₃ could indicate residual acetone.[1] The tables provided in this guide list the 1H and 13C NMR chemical shifts for common solvents.
Q3: What are the expected 1H NMR peaks for this compound?
A3: Based on literature, the expected 1H NMR spectrum of this compound in CDCl₃ should show the following signals: a doublet around δ 8.18 ppm (1H), a doublet around δ 7.73 ppm (1H), a multiplet between δ 7.35-7.50 ppm (2H), a singlet for the N-H proton around δ 5.11 ppm (1H), and a singlet for the tert-butyl group at approximately δ 1.20 ppm (9H).[2]
Q4: Could the extra peaks be from unreacted starting materials?
A4: Yes, this is a possibility. The synthesis of this compound typically involves the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine.[2] Incomplete reaction or inefficient purification could leave traces of these starting materials. You would need to acquire the NMR spectra of the starting materials to confirm.
Q5: What if the peaks are not from solvents or starting materials?
A5: If you have ruled out common solvents and starting materials, the peaks could be from byproducts of the reaction or degradation of your product. Sulfonamide synthesis can sometimes lead to side reactions. Additionally, benzenesulfonamides can degrade under certain conditions, though specific degradation pathways for this compound are not widely reported.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying the source of unexpected peaks in your NMR spectrum.
Step 1: Analyze the Peak Characteristics
-
Chemical Shift (δ): Where does the peak appear in the spectrum?
-
Multiplicity: Is it a singlet, doublet, triplet, quartet, or a more complex multiplet?
-
Integration: What is the relative area under the peak? This can give you a clue as to the relative amount of the impurity.
-
Peak Shape: Are the peaks sharp or broad? Broad peaks can sometimes indicate exchangeable protons (like water or alcohols) or the presence of paramagnetic impurities.[3]
Step 2: Consult Impurity Tables
Compare the chemical shifts of the unexpected peaks with the data in the tables below. These tables list common solvents and reagents used in the synthesis of sulfonamides.
Table 1: 1H NMR Chemical Shifts of Common Solvents and Reagents in CDCl₃
| Compound | Chemical Shift (δ ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.10 | s |
| Chloroform | 7.26 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Dimethylformamide (DMF) | 8.02, 2.95, 2.87 | s, s, s |
| Dimethyl sulfoxide (DMSO) | 2.62 | s |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.49 | s |
| Pyridine | 8.61, 7.78, 7.39 | m, t, t |
| Tetrahydrofuran (THF) | 3.76, 1.85 | m, m |
| Toluene | 7.29-7.17, 2.36 | m, s |
| Water | ~1.56 | s (broad) |
| tert-Butylamine | ~1.1 (NH₂ broad), 1.2 (CH₃ s) | br s, s |
Data compiled from various sources.[1][4][5]
Table 2: 13C NMR Chemical Shifts of Common Solvents in CDCl₃
| Compound | Chemical Shift (δ ppm) |
| Acetone | 206.7, 30.7 |
| Acetonitrile | 118.7, 1.4 |
| Chloroform-d | 77.2 |
| Dichloromethane | 54.0 |
| Diethyl ether | 66.0, 15.2 |
| Dimethylformamide (DMF) | 162.5, 36.2, 31.1 |
| Dimethyl sulfoxide (DMSO) | 39.5 |
| Ethyl acetate | 171.1, 60.3, 21.0, 14.2 |
| Hexane | 31.5, 22.6, 14.1 |
| Methanol | 49.9 |
| Pyridine | 150.3, 135.9, 123.9 |
| Tetrahydrofuran (THF) | 67.6, 25.4 |
| Toluene | 137.9, 129.2, 128.3, 125.5, 21.4 |
Data compiled from various sources.[6][7][8]
Step 3: Consider Reaction-Specific Impurities
-
Starting Materials:
-
2-Bromobenzenesulfonyl chloride: Check for its characteristic aromatic signals.
-
tert-Butylamine: Look for a singlet around δ 1.2 ppm for the methyl protons and a broad singlet for the NH₂ protons.
-
-
Side Products: The Hinsberg reaction, used to distinguish primary, secondary, and tertiary amines, is based on sulfonamide formation. If a secondary amine impurity were present, it would form a sulfonamide that is insoluble in alkali.[9] While not a direct source of extra peaks in the product spectrum if purification is effective, incomplete reactions with amine impurities could be a source.
Step 4: Perform Diagnostic Experiments
-
D₂O Shake: To identify exchangeable protons (e.g., -NH, -OH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. Peaks corresponding to exchangeable protons will disappear or decrease in intensity.[3]
-
Spiking: If you suspect a specific impurity, add a small amount of that compound to your NMR sample and re-run the spectrum. An increase in the intensity of a specific peak will confirm its identity.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Filter (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette as you transfer it to the NMR tube.
Protocol 2: D₂O Shake Experiment
-
Prepare Sample: Prepare your NMR sample as described in Protocol 1.
-
Acquire Initial Spectrum: Run a standard 1H NMR spectrum.
-
Add D₂O: Add one drop of D₂O to the NMR tube.
-
Mix: Cap the tube and shake gently for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Run the 1H NMR spectrum again. Compare this spectrum to the original one to identify any peaks that have disappeared or diminished.
Visual Troubleshooting Guides
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: A logical workflow for identifying the source of unexpected peaks in an NMR spectrum.
Synthesis Pathway and Potential Impurity Sources
Caption: Synthesis of this compound and potential sources of impurities.
References
- 1. carlroth.com [carlroth.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. kvmwai.edu.in [kvmwai.edu.in]
Technical Support Center: Managing Exothermic Reactions in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during sulfonamide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise due to the exothermic nature of sulfonamide synthesis.
Issue: Sudden and Rapid Temperature Increase (Runaway Reaction)
Question: My reaction is experiencing a thermal runaway. What immediate actions should I take, and what are the likely causes?
Answer: A runaway reaction is a critical safety event. Your immediate priority is to ensure the safety of yourself and those around you by bringing the reaction under control.
Immediate Actions:
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Stop Reagent Addition: Immediately cease the addition of the limiting reagent, which is typically the sulfonyl chloride or chlorosulfonic acid.[1]
-
Enhance Cooling: Increase the efficiency of your cooling system. If you are using an ice bath, add more ice and salt. If you are using a chiller, lower the setpoint.[1]
-
Increase Stirring: Ensure vigorous stirring to promote uniform heat dissipation and prevent the formation of localized hot spots.[1]
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Emergency Quenching: If the temperature continues to rise uncontrollably and you have a pre-planned quenching procedure, execute it by adding a suitable, pre-chilled quenching agent.[1]
Potential Causes & Long-Term Solutions:
-
Rapid Reagent Addition: The most common cause is adding the sulfonating agent too quickly, causing heat to be generated faster than it can be removed by the cooling system.[1]
-
Solution: Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise and controlled addition.[1]
-
-
Inadequate Cooling: The cooling capacity may be insufficient for the scale of your reaction.
-
Solution: Use a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone), or a mechanical chiller. Ensure good surface contact between the reactor and the cooling medium.[1]
-
-
Poor Mixing: Inefficient stirring can lead to localized high concentrations and temperatures, creating hot spots that can initiate a runaway reaction.[1]
-
Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer, especially for viscous reactions.
-
-
Incorrect Reaction Scale: A reaction that is stable at a small scale may become uncontrollable at a larger scale due to the decrease in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation.[1]
-
Solution: When scaling up, it is crucial to re-optimize the addition rates and ensure that the cooling capacity is appropriately increased.
-
Issue: Low Final Product Yield
Question: My final product yield is low, and I suspect it is related to temperature control. How can temperature affect my yield?
Answer: Temperature is a critical parameter in sulfonamide synthesis, and deviations can negatively impact your yield.
-
Temperature Too High: Excessive heat from an unmanaged exotherm can lead to:
-
Degradation: Both the reactants and the desired sulfonamide product can decompose at elevated temperatures.[1]
-
Side Reactions: Higher temperatures can promote the formation of unwanted byproducts.
-
-
Temperature Too Low: While crucial for safety, excessively low temperatures can also reduce the final yield by:
Solution: Maintain the reaction within the optimal temperature range specified in your protocol, which for many sulfonamide syntheses is between 0°C and 15°C.[1] It is essential to monitor the internal reaction temperature closely with a calibrated thermometer.[1]
Issue: Impure Product and Significant Coloration
Question: My product is impure and has a noticeable color. How is this related to the exothermic reaction?
Answer: The formation of colored impurities is often a direct consequence of poor temperature control.
-
Thermal Decomposition: High temperatures can cause the reactants, intermediates, or the final product to decompose, leading to a complex mixture of impurities.
-
Oxidative Side Reactions: In the presence of certain reagents, high temperatures can promote oxidative side reactions, which often produce highly colored compounds.
Solutions:
-
Strict Temperature Control: Maintain a consistent and low reaction temperature to ensure the primary reaction proceeds efficiently while minimizing side reactions.
-
Reverse Addition: In some cases, adding the amine component to the sulfonyl chloride can help control the reaction. However, this should be evaluated on a case-by-case basis.
Quantitative Data on Reaction Exothermicity
The following table summarizes quantitative data related to the exothermicity of key steps in sulfonamide synthesis. This data is critical for risk assessment and proper engineering of cooling capacity, especially during scale-up.
| Reaction Step | Solvent | Heat of Reaction (ΔH) (kJ/mol) | Predicted Adiabatic Temperature Rise (°C) | Reference |
| Formation of Sulfenyl Chloride from Thiol and SO₂Cl₂ | Toluene | -242 | 102–133 | [2] |
| Vinyl Acetate Addition and Chlorination | Toluene | -438 | 138–207 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Sulfanilamide (A Representative Example)
This protocol outlines the synthesis of sulfanilamide, with key steps for managing the exothermic reactions.
Step 1: Chlorosulfonation of Acetanilide
-
Setup: In a fume hood, place a round-bottom flask equipped with a stir bar and a dropping funnel in an ice bath.
-
Reagent Addition: Add acetanilide to the flask. Slowly add chlorosulfonic acid via the dropping funnel while maintaining the internal temperature below 20°C with rapid stirring.
-
Reaction: Once the initial exothermic reaction subsides, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the mixture in a water bath at 70-80°C for 20 minutes to complete the reaction.
-
Quenching: Cool the reaction mixture in an ice bath. Carefully and slowly pour the cooled mixture onto crushed ice in a beaker to quench the reaction and precipitate the p-acetamidobenzenesulfonyl chloride.
Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride
-
Setup: Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.
-
Reaction: Add the crude p-acetamidobenzenesulfonyl chloride to a flask containing an ice-cold solution of aqueous ammonia. Stir the mixture until the reaction is complete.
Step 3: Hydrolysis of the Acetamide Group
-
Setup: To the reaction mixture from Step 2, add dilute hydrochloric acid. Fit the flask with a reflux condenser.
-
Reaction: Heat the mixture at reflux with constant stirring for 45 minutes.
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature. Slowly neutralize it with a saturated sodium carbonate solution until it is slightly alkaline. Cool the mixture in an ice bath to complete the precipitation of the sulfanilamide product.
-
Isolation: Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and air dry.
Visualizations
Troubleshooting Flowchart for Exothermic Reactions
The following diagram provides a logical workflow for troubleshooting common issues encountered during exothermic sulfonamide synthesis.
Caption: A decision tree for troubleshooting exothermic reactions.
Simplified Sulfonamide Synthesis Workflow
This diagram illustrates the key stages of a typical sulfonamide synthesis, highlighting the critical exothermic step.
Caption: Key stages in sulfonamide synthesis.
References
- 1. Microwave Assisted Synthesis, Structural Characterization, Thermal Analysis and Antibacterial Studies of Fe(III), Ni(II) and Cu(II) Complexes of Sulfanilamide – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
effect of base choice on 2-bromo-N-tert-butylbenzenesulfonamide reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-bromo-N-tert-butylbenzenesulfonamide. The following information addresses common issues encountered during palladium-catalyzed C-N cross-coupling reactions, with a focus on the critical role of base selection in determining reaction rate and success.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a slow or failed reaction with this compound?
A1: The choice of base is a critical parameter that significantly influences the reaction rate and overall success of the C-N cross-coupling of this compound. An inappropriate base can lead to slow conversion, low yields, or complete reaction failure. Strong bases generally lead to faster reactions, while weaker bases may be necessary for substrates with sensitive functional groups but often require longer reaction times and higher temperatures.[1][2]
Q2: Which base should I choose for my reaction?
A2: The optimal base depends on the specific amine coupling partner and the presence of any sensitive functional groups on your substrates. Here is a general guideline:
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For rapid reactions: Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) typically provide the highest reaction rates.[2]
-
For base-sensitive substrates: If your starting materials or products contain base-sensitive groups (e.g., esters, nitro groups), weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended to avoid degradation.[2][3] However, be prepared for potentially longer reaction times.[2]
-
For improved solubility: Cesium carbonate often exhibits better solubility in common organic solvents compared to other inorganic bases, which can be advantageous.[1]
Q3: Can the physical properties of the base affect the reaction?
A3: Yes, particularly for solid inorganic bases. The particle size and surface area can impact the reaction rate, as the deprotonation step can occur at the solid-liquid interface.[1] For large-scale reactions, inconsistent stirring can also be an issue. Grinding the base before use or adding an agent like Celite can help prevent clumping and ensure more consistent results.[1]
Q4: I am observing hydrodehalogenation of my starting material as a major byproduct. What can I do?
A4: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. This issue is often influenced by the choice of phosphine ligand in your palladium catalyst system. Screening different bulky electron-rich phosphine ligands is a primary strategy to minimize this unwanted side reaction. While base choice can play a role, the ligand is typically the more critical factor to adjust in this scenario.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inappropriate Base Strength | If using a weak base like K₂CO₃, the reaction may be too slow. Consider switching to a stronger base such as NaOt-Bu or Cs₂CO₃ if your substrate is stable under these conditions. Conversely, if using a strong base, it might be decomposing your starting materials. Try a weaker base like K₃PO₄.[2][3] |
| Poor Solubility of Base | Visually inspect the reaction mixture. If a significant amount of the base remains undissolved, consider switching to a more soluble base (e.g., Cs₂CO₃) or a different solvent system.[1] |
| Catalyst Inactivity | Ensure your palladium source and ligand are of good quality and handled under an inert atmosphere. Consider using a pre-formed palladium catalyst for more reliable activation. |
| Incorrect Reaction Temperature | Reactions with weaker bases often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[1] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Substrate Decomposition | Strong bases like NaOt-Bu can degrade sensitive functional groups. If you suspect this is happening, switch to a milder base such as Cs₂CO₃ or K₃PO₄.[3] |
| Hydrodehalogenation | As mentioned in the FAQs, this is primarily a ligand-dependent issue. Screen a panel of bulky, electron-rich phosphine ligands to find one that favors the desired C-N coupling over reduction. |
| Side reactions with the sulfonamide | While less common, strong bases could potentially promote side reactions involving the sulfonamide moiety. If you observe unexpected byproducts, screening different classes of bases (e.g., carbonates vs. phosphates) may be beneficial. |
Data Presentation: Effect of Base on a Representative Buchwald-Hartwig Reaction
| Base | Time (h) | Conversion (%) | Notes |
| Cs₂CO₃ | 22 | 100 | Excellent conversion. Cesium salts are known for their high solubility and reactivity.[4] |
| K₃PO₄ | 22 | 84 | Good conversion, a common choice for base-sensitive substrates. |
| K₂CO₃ | 22 | 65 | Moderate conversion, may require longer reaction times or higher temperatures.[2] |
| NaOt-Bu | 22 | - | Caused significant decomposition of the starting material in this specific example.[4] |
| NaOH | 22 | - | Led to substantial cleavage of a lactone ring in the substrate, indicating incompatibility.[4] |
Data is adapted from a study on a coumarin-based aryl nonaflate and is intended to be illustrative of the general trends in base reactivity.[4]
Experimental Protocols
The following is a general protocol for the palladium-catalyzed amination of this compound. This should be considered a starting point, and optimization of the ligand, base, solvent, and temperature may be necessary for a specific amine coupling partner.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound, the palladium precatalyst, the phosphine ligand, and the chosen base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the desired amount of time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Base Selection
Caption: A decision-making workflow for selecting an appropriate base.
Generalized Buchwald-Hartwig Catalytic Cycle
Caption: The key steps in the palladium-catalyzed C-N bond formation.
References
Validation & Comparative
A Comparative Analysis of ¹H NMR Spectra for 2-bromo-, 3-bromo-, and 4-bromo-N-tert-butylbenzenesulfonamide
A detailed comparison of the ¹H NMR spectra of the ortho, meta, and para isomers of bromo-N-tert-butylbenzenesulfonamide reveals distinct patterns in chemical shifts and coupling constants, arising from the varied positions of the bromine substituent on the aromatic ring. This guide provides a comprehensive analysis of these differences, supported by predicted spectral data and a standardized experimental protocol for acquiring such spectra.
The position of the bromine atom on the benzene ring in 2-bromo-, 3-bromo-, and 4-bromo-N-tert-butylbenzenesulfonamide significantly influences the electronic environment of the aromatic protons. This, in turn, leads to characteristic differences in their ¹H NMR spectra, allowing for the unambiguous identification of each isomer. The following sections detail the expected spectral data, a protocol for obtaining such data, and a visual representation of the analytical workflow.
Comparison of Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for the three isomers are summarized in the table below. These predictions are based on established principles of nuclear magnetic resonance spectroscopy, including the effects of substituent electronegativity and spatial arrangement on proton chemical shifts and coupling constants.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2-bromo-N-tert-butylbenzenesulfonamide | H3 | 7.95 | dd | J = 7.8, 1.5 |
| H4 | 7.45 | td | J = 7.8, 1.2 | |
| H5 | 7.60 | td | J = 7.8, 1.5 | |
| H6 | 8.10 | dd | J = 7.8, 1.2 | |
| NH | ~5.0 | s | - | |
| C(CH₃)₃ | 1.25 | s | - | |
| 3-bromo-N-tert-butylbenzenesulfonamide | H2 | 8.00 | t | J = 1.8 |
| H4 | 7.85 | ddd | J = 7.8, 1.8, 1.2 | |
| H5 | 7.40 | t | J = 7.8 | |
| H6 | 7.75 | ddd | J = 7.8, 1.8, 1.2 | |
| NH | ~5.0 | s | - | |
| C(CH₃)₃ | 1.25 | s | - | |
| 4-bromo-N-tert-butylbenzenesulfonamide | H2, H6 | 7.80 | d | J = 8.5 |
| H3, H5 | 7.70 | d | J = 8.5 | |
| NH | ~5.0 | s | - | |
| C(CH₃)₃ | 1.25 | s | - |
Disclaimer: The ¹H NMR data presented in this table is predicted based on theoretical principles and has not been experimentally verified from available literature.
The key differentiating features are the splitting patterns of the aromatic protons. The 4-bromo isomer is expected to show a simple AA'BB' system, resulting in two doublets. The 2-bromo and 3-bromo isomers will exhibit more complex splitting patterns with four distinct aromatic signals, each with characteristic doublet of doublets, triplet of doublets, or similar multiplicities. The proton ortho to the sulfonamide group is generally expected to be the most deshielded (highest chemical shift).
Experimental Protocols
A standardized protocol for the acquisition of ¹H NMR spectra for these compounds is provided below.
Objective: To obtain high-resolution ¹H NMR spectra of 2-bromo-, 3-bromo-, and 4-bromo-N-tert-butylbenzenesulfonamide for structural elucidation and comparison.
Materials:
-
This compound
-
3-bromo-N-tert-butylbenzenesulfonamide
-
4-bromo-N-tert-butylbenzenesulfonamide
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the respective bromo-N-tert-butylbenzenesulfonamide isomer. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: a. Acquire a standard one-dimensional ¹H NMR spectrum. b. Typical acquisition parameters:
- Pulse angle: 30-45°
- Spectral width: 12-16 ppm
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Data Processing: a. Apply a Fourier transform to the free induction decay (FID). b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate all signals. e. Analyze the chemical shifts, multiplicities, and coupling constants of the aromatic and aliphatic protons.
Visualization of the Analytical Workflow
The logical workflow for comparing the ¹H NMR spectra of the three isomers is illustrated in the following diagram.
Caption: Workflow for comparing ¹H NMR spectra of bromo-N-tert-butylbenzenesulfonamide isomers.
A Comparative Analysis of N-tert-butyl and N-phenethyl Benzenesulfonamides in Synthesis and Application
This guide provides a detailed comparative analysis of N-tert-butyl benzenesulfonamide and N-phenethyl benzenesulfonamide, two derivatives of the ubiquitous benzenesulfonamide scaffold. The core structural difference lies in the N-substituent: a bulky, sterically demanding tert-butyl group versus a more flexible, aromatic phenethyl group. This distinction profoundly influences their synthesis, reactivity, and utility in research and development. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and protocols.
Comparative Synthesis and Properties
The synthesis and properties of N-tert-butyl and N-phenethyl benzenesulfonamides are primarily dictated by the nature of their respective N-substituents. The bulky tert-butyl group introduces significant steric hindrance, making its introduction onto the sulfonamide nitrogen more challenging compared to the primary phenethyl amine. This is reflected in the more forcing reaction conditions often required for the synthesis of the N-tert-butyl analogue.
Conversely, the standard synthesis for N-phenethyl benzenesulfonamide follows a classical, high-yielding reaction between benzenesulfonyl chloride and 2-phenylethylamine.[1] This scaffold's versatility allows for further functionalization, making it a valuable starting point for creating libraries of substituted analogues for drug discovery.[1] For instance, derivatives of N-phenethyl benzenesulfonamide have been investigated as potent inhibitors of enzymes like butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases such as Alzheimer's.[1]
In contrast, N-tert-butyl benzenesulfonamide is a known intermediate in the synthesis of pharmaceuticals like Bosentan, an endothelin receptor antagonist.[2] The tert-butyl group in this context serves as a key structural motif and protecting group.
| Parameter | N-tert-butyl benzenesulfonamide | N-phenethyl benzenesulfonamide |
| Molecular Formula | C10H15NO2S | C14H15NO2S |
| Molecular Weight | 213.30 g/mol [3] | 261.34 g/mol |
| Typical Synthesis | Reaction of benzenesulfonamide with a tert-butyl source (e.g., tert-butyl propionate)[4] | Reaction of benzenesulfonyl chloride with 2-phenylethylamine[1] |
| Key Reactants | Benzenesulfonamide, tert-butyl propionate[4] | Benzenesulfonyl chloride, 2-phenylethylamine[1] |
| Catalyst/Base | Hafnium tetrachloride or Zirconium tetrachloride[4] | Pyridine or other suitable base[1] |
| Reaction Temperature | High temperature (e.g., 150-155 °C)[2][4] | Room temperature to slightly elevated |
| Key Challenge | Steric hindrance from the tert-butyl group can lead to lower yields and require harsher conditions.[4] | Standard Schotten-Baumann conditions are typically effective. |
| Reported Yield | High yields (e.g., 96.5%) have been reported under specific catalytic conditions.[5] | Generally high-yielding. |
| Primary Application | Intermediate in pharmaceutical synthesis (e.g., Bosentan).[2] | Scaffold for medicinal chemistry, particularly as enzyme inhibitors (e.g., BChE inhibitors).[1] |
Experimental Protocols
Protocol 1: Synthesis of N-tert-butyl benzenesulfonamide
This protocol is adapted from a patented method involving a catalytic reaction.[4]
Materials:
-
Benzenesulfonamide (31.81 mmol)
-
tert-Butyl propionate (43.18 mmol)
-
Hafnium tetrachloride (3.181 mmol)
-
Xylene (30 mL)
-
Four-neck flask with thermometer and reflux condenser
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add benzenesulfonamide, tert-butyl propionate, and hafnium tetrachloride to the four-neck flask.
-
Add xylene as the solvent.
-
Heat the mixture to 155 °C and maintain reflux with stirring.
-
Monitor the reaction progress by HPLC. The disappearance of the benzenesulfonamide starting material indicates the reaction endpoint. (Chromatographic conditions: mobile phase methanol-water ratio of 70:30, detection wavelength of 254 nm).[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solution to remove any insoluble substances.
-
Remove the solvent (xylene) from the filtrate via decompression (e.g., rotary evaporation) to yield N-tert-butyl benzenesulfonamide.
Protocol 2: Synthesis of N-phenethyl benzenesulfonamide
This is a general and common protocol for the synthesis of N-substituted sulfonamides.[1]
Materials:
-
2-Phenylethylamine
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Acetone (or another suitable solvent like dichloromethane)
-
Stirring apparatus
Procedure:
-
Dissolve 2-phenylethylamine in a mixture of acetone and pyridine in a reaction flask.
-
Cool the stirred solution in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the cooled solution. The base (pyridine) neutralizes the hydrochloric acid that is formed during the reaction.
-
After the addition is complete, allow the reaction to proceed until completion, which can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction (e.g., by adding water).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (to remove excess base), water, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-(2-phenylethyl)benzenesulfonamide.
Visualization of Synthetic Pathways
The distinct synthetic strategies for these two compounds are visualized below, highlighting the differences in starting materials and general reaction class.
Caption: Comparative synthetic workflows for the two title sulfonamides.
Conclusion
The choice between N-tert-butyl and N-phenethyl benzenesulfonamide in a synthesis or drug discovery program depends heavily on the desired final properties and application. The synthesis of the N-tert-butyl derivative is more challenging due to steric hindrance, often requiring specific catalytic methods and higher temperatures. Its utility is established as a key building block in targeted synthesis, such as for the drug Bosentan. In contrast, N-phenethyl benzenesulfonamide is readily synthesized via standard procedures and provides a flexible scaffold. This makes it an attractive starting point for developing libraries of analogues aimed at exploring structure-activity relationships, particularly in the context of enzyme inhibition for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-tert-Butylbenzenesulfonamide | C10H15NO2S | CID 222872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google Patents [patents.google.com]
- 5. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
A Comparative Guide to Alternative Reagents for Benzenesulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted benzenesulfonamides is a cornerstone of medicinal chemistry, owing to the prevalence of the sulfonamide functional group in a vast array of therapeutic agents. The choice of the amine reagent is critical, directly influencing reaction efficiency, yield, and the structural properties of the final product. While tert-butylamine is a commonly employed reagent, valued for the specific steric and electronic properties it imparts, a variety of alternative amines and novel synthetic pathways offer distinct advantages.
This guide provides an objective comparison of alternative reagents to tert-butylamine for benzenesulfonamide synthesis. We present a detailed analysis supported by experimental data and protocols to assist researchers in selecting the optimal synthetic strategy for their specific needs.
Performance Comparison of Amine Reagents
The selection of an amine for reaction with a benzenesulfonyl chloride derivative is a critical step that dictates the final product's characteristics. The traditional approach involves the direct reaction of an amine with benzenesulfonyl chloride, often under basic conditions. Alternatives to tert-butylamine range from simple primary amines like ammonia to more complex aromatic and heterocyclic amines. Furthermore, innovative reagents are emerging that bypass the traditional amine-plus-sulfonyl-chloride route altogether.
The following table summarizes quantitative data from various synthetic protocols, comparing reaction yields and conditions for tert-butylamine and its alternatives.
| Amine/Reagent | Benzenesulfonyl Chloride Derivative | Reaction Conditions | Yield (%) | Purity (%) | Source |
| tert-Butylamine | p-Toluenesulfonamide* | Toluene, 50°C, Catalyst, 7h | 96.5 | 98.4 (HPLC) | [1] |
| Ammonia | Benzenesulfonyl chloride | Water, -10°C, 3h | 96 | Not Specified | [2] |
| Aminopyrazine | Benzenesulfonyl chloride | Acetone, Pyridine, RT, Overnight | 12-70 | Chromatographically Pure | [3] |
| Various Primary Amines | p-Methoxy benzene sulphonyl chloride | Alkaline medium, <0°C | Moderate to High | Not Specified | [4] |
| Aromatic Amines | 4-Fluorobenzenesulfonyl chloride | DMF, 0 to 40°C, 8h | Not Specified | Not Specified | [5] |
| o-Tolylmagnesium bromide + t-BuONSO | N/A (Grignard-based synthesis) | THF, -78°C to RT | 80 | Not Specified | [6][7] |
| Phenylmagnesium bromide + t-BuONSO | N/A (Grignard-based synthesis) | THF, -78°C to RT | 95 | Not Specified | [6][7] |
Note: In this specific case, the synthesis is an N-alkylation of a pre-existing sulfonamide with methyl tert-butyl ether, representing an alternative route to the target N-tert-butyl sulfonamide.
Logical Comparison of Amine Reagent Classes
The choice between different amine classes for benzenesulfonamide synthesis involves a trade-off between steric hindrance, nucleophilicity, and the desired electronic properties of the final product. Tert-butylamine is unique due to its significant steric bulk combined with moderate basicity.[8]
References
- 1. CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents [patents.google.com]
- 2. Benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 3. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of 2-bromo-N-tert-butylbenzenesulfonamide using HPLC Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 2-bromo-N-tert-butylbenzenesulfonamide is a critical step to ensure experimental reliability and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for this purpose, offering high resolution and sensitivity for separating the main compound from potential impurities.[1][2][3] This guide provides an objective comparison of HPLC with other analytical techniques, supported by detailed experimental protocols and comparative data to facilitate the selection of the most suitable method for purity assessment.
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, and the nature of potential impurities. While HPLC is often the gold standard for quantitative analysis of non-volatile organic compounds, other techniques can offer complementary information or serve as rapid screening tools.[1][4]
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase.[1] | Retention time (t_R), peak area for quantification, percent purity.[1] | High (ng to µg/mL).[1] | Excellent, high precision and accuracy.[1] | Robust, reproducible, widely available, suitable for routine quality control.[1] | Requires reference standards, potential for co-elution of impurities.[1] |
| Thin-Layer Chromatography (TLC) | Differential adsorption on a thin layer of adsorbent material. | Retention factor (R_f), qualitative presence of impurities. | Moderate | Semi-quantitative at best | Rapid, low cost, simple equipment, suitable for reaction monitoring. | Low resolution, not suitable for accurate quantification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination against a certified internal standard, structural information.[2] | Moderate to low | Excellent, primary analytical method.[2] | No need for a specific reference standard of the analyte, provides structural confirmation.[2] | Lower sensitivity than HPLC, requires a pure internal standard, potential for signal overlap.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | Retention time, molecular weight of parent and impurity peaks. | Very High | Good, can be used for quantification. | Provides structural information about impurities, high sensitivity.[5] | More complex instrumentation and data analysis. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. The following sections provide methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound purity.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
2. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 25 minutes |
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks in the sample chromatogram.
-
Calculate the percentage purity using the area normalization method: % Purity = (Area of main peak / Total area of all peaks) x 100
Thin-Layer Chromatography (TLC) Protocol
This protocol provides a rapid, qualitative assessment of purity.
1. Materials and Reagents:
-
TLC plates (silica gel 60 F254)
-
Developing solvent: Ethyl acetate/Hexane (30:70 v/v)
-
Sample dissolved in a volatile solvent (e.g., dichloromethane)
2. Procedure:
-
Spot the dissolved sample onto the TLC plate.
-
Place the plate in a developing chamber containing the developing solvent.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and let it dry.
3. Visualization:
-
Visualize the spots under UV light at 254 nm.[1]
-
The presence of additional spots apart from the main compound spot indicates impurities.[1]
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz help to visualize the experimental workflows and the logical relationships in the purity assessment process.
References
Confirming the Structure of 2-bromo-N-tert-butylbenzenesulfonamide with 13C NMR and DEPT Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis framework for confirming the structure of 2-bromo-N-tert-butylbenzenesulfonamide using 13C Nuclear Magnetic Resonance (NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy. Detailed experimental protocols and predicted spectral data are presented to facilitate comparison with experimentally obtained results.
The correct identification of regioisomers is a critical step in chemical synthesis. In the case of this compound, the position of the bromine atom on the benzene ring significantly influences the molecule's chemical and physical properties. 13C NMR and DEPT experiments provide a powerful and non-destructive method to elucidate the carbon skeleton and the number of attached protons, thereby confirming the specific substitution pattern.
Predicted 13C NMR and DEPT Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts (δ) and the expected DEPT-135 and DEPT-90 spectral responses for this compound. These predictions are based on established substituent effects on benzene ring chemical shifts and typical values for the N-tert-butyl group. Aromatic carbons are particularly sensitive to the electronic effects of the bromo and sulfonamide substituents.[1][2][3][4] The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for differentiating between CH, CH₂, and CH₃ groups, as well as identifying quaternary carbons.[5][6][7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |
| C-Br (C2) | ~120 | No Signal | No Signal |
| C-SO₂ (C1) | ~140 | No Signal | No Signal |
| C6 | ~134 | Positive | Positive |
| C4 | ~132 | Positive | Positive |
| C5 | ~128 | Positive | Positive |
| C3 | ~127 | Positive | Positive |
| C(CH₃)₃ | ~60 | No Signal | No Signal |
| C(C H₃)₃ | ~30 | Positive | No Signal |
Experimental Protocols
A detailed methodology for acquiring high-quality 13C NMR and DEPT spectra is provided below. Adherence to a standardized protocol is essential for reproducibility and accurate comparison with reference data.
¹³C NMR and DEPT Spectroscopy
A sample of this compound (20-50 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
Spectra are recorded on a 400 MHz (or higher) spectrometer. For the standard 13C NMR spectrum, a proton-decoupled pulse sequence is used. For the DEPT experiments, DEPT-135 and DEPT-90 pulse sequences are employed.[10]
-
13C NMR: This spectrum will show signals for all carbon atoms in the molecule.
-
DEPT-135: In this experiment, CH₃ and CH carbons will appear as positive peaks, while CH₂ carbons will appear as negative peaks. Quaternary carbons (C) are not observed.[5][6][7][8]
-
DEPT-90: This spectrum exclusively shows signals from CH carbons.[5][6][7]
By combining the information from these three spectra, the multiplicity of each carbon atom can be determined, providing robust confirmation of the compound's structure.
Structural Confirmation Workflow
The logical workflow for confirming the structure of this compound using the predicted and experimental NMR data is illustrated in the following diagram.
Figure 1: Workflow for structural confirmation.
This systematic approach ensures that all spectral data is logically interpreted to arrive at a definitive structural assignment. By comparing the experimentally obtained 13C NMR and DEPT spectra with the predicted data presented, researchers can confidently confirm the identity and purity of their synthesized this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 7. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Cross-Validation of Experimental vs. Predicted Spectral Data for Sulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computationally predicted spectral data for the sulfonamide antibiotic, sulfamethoxazole. By presenting a side-by-side comparison of key spectral features obtained through laboratory measurements and theoretical calculations, this document aims to offer researchers a valuable resource for structural elucidation, analytical method development, and the application of computational chemistry in drug discovery.
Data Presentation: A Quantitative Comparison
The following tables summarize the experimental and predicted spectral data for sulfamethoxazole across four key analytical techniques: Infrared (IR) Spectroscopy, ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
Table 1: Comparison of Experimental and Predicted IR Vibrational Frequencies for Sulfamethoxazole
| Functional Group | Experimental Wavenumber (cm⁻¹)[1][2][3] | Predicted Wavenumber (cm⁻¹) (DFT)[4][5][6] | Vibrational Assignment |
| N-H (Amine) | 3467, 3376 | 3470 | Asymmetric & Symmetric Stretch |
| N-H (Sulfonamide) | 3298 | 3295 | Stretch |
| C-H (Aromatic) | 3100-3000 | 3105 | Stretch |
| C=C (Aromatic) | 1597, 1504 | 1600, 1505 | Stretch |
| S=O (Sulfonyl) | 1317, 1189 | 1320, 1190 | Asymmetric & Symmetric Stretch |
| C-N (Amine) | 1308 | 1310 | Stretch |
| C-S (Sulfonamide) | 840 | 845 | Stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for Sulfamethoxazole (in DMSO-d₆)
| Proton | Experimental Chemical Shift (ppm)[7][8][9][10] | Predicted Chemical Shift (ppm) (DFT)[4][11][12][13] | Multiplicity |
| NH₂ (Amine) | 5.9 - 6.1 | 5.95 | Singlet |
| CH (Aromatic) | 7.49 - 7.50 | 7.52 | Doublet |
| CH (Aromatic) | 6.60 - 6.62 | 6.65 | Doublet |
| CH (Isoxazole) | 6.11 | 6.15 | Singlet |
| CH₃ (Methyl) | 2.29 | 2.31 | Singlet |
| NH (Sulfonamide) | 10.95 | 11.01 | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for Sulfamethoxazole (in DMSO-d₆)
| Carbon | Experimental Chemical Shift (ppm)[14] | Predicted Chemical Shift (ppm) (DFT)[4][11][13] |
| C (Aromatic, C-NH₂) | 152.8 | 153.1 |
| C (Aromatic, C-S) | 127.9 | 128.2 |
| CH (Aromatic) | 129.1 | 129.4 |
| CH (Aromatic) | 113.5 | 113.8 |
| C (Isoxazole, C-N) | 169.8 | 170.2 |
| C (Isoxazole, C-S) | 157.8 | 158.1 |
| CH (Isoxazole) | 95.7 | 96.0 |
| CH₃ (Methyl) | 12.2 | 12.5 |
Mass Spectrometry (MS)
Table 4: Comparison of Experimental and Predicted m/z Values for Major Fragments of Sulfamethoxazole (ESI+)
| Fragment Ion | Experimental m/z[15][16][17][18][19] | Predicted m/z[17] | Proposed Structure of Fragment |
| [M+H]⁺ | 254.1 | 254.06 | Protonated Sulfamethoxazole |
| [M+H - SO₂]⁺ | 190.1 | 190.08 | Loss of Sulfur Dioxide |
| [C₆H₈N₂O]⁺ | 156.1 | 156.06 | 4-aminophenylsulfonyl moiety |
| [C₅H₆N₂O]⁺ | 108.0 | 108.05 | 3-amino-5-methylisoxazole |
| [C₆H₆N]⁺ | 92.0 | 92.05 | Aniline |
Experimental and Computational Protocols
Experimental Protocols
1. Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples of sulfamethoxazole were prepared for analysis using the KBr pellet method.[20][21][22] A small amount of the sample was ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[20][21][22]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectra.
-
Data Acquisition: The spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of sulfamethoxazole was dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[23]
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.
-
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of sulfamethoxazole was prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight) was used.[24][25][26][27]
-
Data Acquisition: The analysis was performed in positive ion mode. The capillary voltage was typically set between 3 and 4 kV, and the cone voltage was optimized to achieve good sensitivity and fragmentation.[15][26] The mass spectra were recorded over a mass-to-charge (m/z) range appropriate for the parent ion and its expected fragments.
Computational Protocol
-
Software: Quantum chemical calculations were performed using software packages such as Gaussian.
-
Method: Density Functional Theory (DFT) was the primary method employed for the prediction of spectral data.[4][28][29][30]
-
Functional and Basis Set: The B3LYP functional with the 6-311++G(d,p) basis set was a commonly used combination for geometry optimization and frequency calculations.[4][13][31]
-
Procedure:
-
Geometry Optimization: The 3D structure of sulfamethoxazole was first optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies (for IR spectra) were calculated from the optimized geometry. The calculated frequencies were often scaled by a factor (e.g., 0.96) to better match the experimental data.[4]
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts.[13] The calculated shielding tensors were converted to chemical shifts by referencing them to a standard (e.g., TMS) calculated at the same level of theory.
-
Mass Spectrometry Prediction: While direct ab initio prediction of mass spectra is complex, computational tools can be used to predict fragmentation patterns based on the molecule's structure and bond energies.
-
Visualization of the Cross-Validation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. ripublication.com [ripublication.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfamethoxazole(723-46-6) 1H NMR [m.chemicalbook.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research-hub.nrel.gov [research-hub.nrel.gov]
- 14. Sulfamethoxazole(723-46-6) 13C NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sulfamethoxazole [webbook.nist.gov]
- 19. massbank.eu [massbank.eu]
- 20. eng.uc.edu [eng.uc.edu]
- 21. mmrc.caltech.edu [mmrc.caltech.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. books.rsc.org [books.rsc.org]
- 24. phys.libretexts.org [phys.libretexts.org]
- 25. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The crystal structure of sulfamethoxazole, interaction with DNA, DFT calculation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. DFT Studies on the Sulfamethoxazole Interactions with C8B6N6 Nanocluster [nanomedicine-rj.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Methods of Substituted N-tert-butylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
The N-tert-butylbenzenesulfonamide moiety is a crucial structural component in a variety of pharmacologically active compounds. Its synthesis is a key step in the development of new therapeutics. This guide provides an objective comparison of the primary synthetic routes to substituted N-tert-butylbenzenesulfonamides, supported by experimental data to inform methodological choices in a research and development setting.
At a Glance: Comparison of Synthetic Methodologies
The selection of a synthetic route for a substituted N-tert-butylbenzenesulfonamide is a critical decision influenced by factors such as desired yield, purity requirements, substrate scope, and the availability of starting materials. Below is a summary of the key quantitative data for the two most prevalent and effective methods.
| Parameter | Method 1: Classical Sulfonylation | Method 2: Catalytic N-Alkylation |
| Starting Materials | Substituted benzenesulfonyl chloride, tert-butylamine | Substituted benzenesulfonamide, tert-butylating agent |
| Key Reagents/Catalysts | Base (e.g., THF) | Hafnium tetrachloride (HfCl₄) or Zirconium tetrachloride (ZrCl₄) |
| Typical Reaction Time | 24 hours | Varies (monitored by HPLC) |
| Typical Temperature | 0 °C to Room Temperature | 150 °C |
| Typical Yield | High (e.g., 97% for 4-nitro derivative)[1] | Very High (>95.5%)[2] |
| Reported Purity | Not specified in detail | Very High (>98% by HPLC)[2] |
| Primary Solvent | Tetrahydrofuran (THF)[1] | N-Methylpyrrolidone (NMP)[2] |
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches of these synthetic methods, the following diagrams illustrate the core transformations and experimental workflows.
Experimental Protocols
Detailed experimental procedures for the two primary synthetic routes are provided below.
Method 1: Classical Synthesis via Sulfonyl Chloride
This method represents the traditional approach to forming the sulfonamide bond through the reaction of a sulfonyl chloride with an amine.
Synthesis of N-tert-Butyl-4-nitrobenzenesulfonamide [1]
-
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
tert-Butylamine
-
Tetrahydrofuran (THF)
-
0.5 N Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 4-nitrobenzenesulfonyl chloride (50 g, 0.23 mol) in THF (0.55 L) is slowly added to a solution of tert-butylamine (0.47 L, 6.4 mol) in THF (0.55 L) at 0 °C.
-
The resulting mixture is stirred for 24 hours at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a mixture of CHCl₃ and 0.5 N HCl.
-
The layers are separated, and the aqueous phase is extracted with CHCl₃.
-
The combined organic extracts are washed with water and brine, then dried over MgSO₄.
-
The solvent is removed to yield the product as a yellowish solid.
-
-
Yield: 97%
Method 2: Catalytic N-Alkylation of a Benzenesulfonamide
This modern approach offers a high-yield synthesis through the direct N-alkylation of a sulfonamide in the presence of a catalyst.
Synthesis of N-tert-butylbenzenesulfonamide [2]
-
Materials:
-
Benzenesulfonamide
-
tert-Butanol
-
Hafnium tetrachloride (HfCl₄)
-
N-Methylpyrrolidone (NMP)
-
-
Procedure:
-
Benzenesulfonamide (31.81 mmol), tert-butanol (47.72 mmol), and hafnium tetrachloride (0.9543 mmol) are added to a four-neck flask equipped with a thermometer and a reflux condenser.
-
N-Methylpyrrolidone (30 mL) is added as the solvent.
-
The mixture is heated to 150 °C.
-
The reaction is monitored by HPLC (mobile phase: 70:30 methanol-water, detection wavelength: 254 nm) until the disappearance of the starting benzenesulfonamide.
-
The system is cooled to room temperature, and any insoluble substances are filtered out.
-
The filtrate is subjected to vacuum desolventization to obtain the final product as a yellow liquid.
-
-
Yield: >95.5%
-
Purity: >98% (by HPLC)
Discussion and Conclusion
The classical synthesis of substituted N-tert-butylbenzenesulfonamides via the corresponding sulfonyl chloride and tert-butylamine remains a highly effective and high-yielding method, particularly demonstrated by the synthesis of the 4-nitro derivative.[1] This method is straightforward and utilizes readily available starting materials.
However, the catalytic N-alkylation method presents a compelling alternative, especially for large-scale production where high purity and yield are paramount.[2] The use of a catalyst allows for the direct coupling of the sulfonamide with a tert-butylating agent, such as tert-butanol, avoiding the need to prepare the potentially sensitive sulfonyl chloride intermediate.[2] While the provided high-yield protocol is for the unsubstituted benzenesulfonamide, the principles of this catalytic approach suggest its potential applicability to a range of substituted analogues.
The choice between these two primary methods will ultimately depend on the specific requirements of the synthesis. For rapid, small-scale synthesis where the substituted sulfonyl chloride is readily available, the classical method offers a reliable route. For larger-scale syntheses where maximizing yield and purity is critical, and for developing a more streamlined process, the catalytic N-alkylation method is a highly attractive option. Further research into the substrate scope of the catalytic method for various substituted benzenesulfonamides would be beneficial for its broader application in drug discovery and development.
References
A Comparative Guide to the Efficacy of Brominating Agents for Benzenesulfonamides
For researchers and professionals in drug development, the regioselective bromination of benzenesulfonamides is a critical step in the synthesis of various therapeutic agents. The sulfonamide functional group significantly deactivates the aromatic ring, making electrophilic substitution challenging and directing incoming electrophiles to the meta position. The choice of brominating agent is paramount to achieving high yield and selectivity while maintaining manageable reaction conditions. This guide provides an objective comparison of three common brominating agents—N-Bromosuccinimide (NBS), Molecular Bromine (Br₂), and Copper(II) Bromide (CuBr₂)—supported by experimental data and protocols.
Data Presentation: Comparison of Brominating Agents
The following table summarizes the key performance indicators for the bromination of benzenesulfonamide with different reagents. The primary expected product for all effective methods is 3-bromobenzenesulfonamide, due to the meta-directing nature of the sulfonamide group.
| Feature | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) | Copper(II) Bromide (CuBr₂) |
| Reagent Type | Solid, N-bromo imide | Liquid, diatomic halogen | Solid, inorganic salt |
| Typical Conditions | Conc. H₂SO₄ or TFA, 0°C to RT | FeBr₃ (catalyst), heat | Acetonitrile, Room Temp. |
| Reactivity | Moderate to high for deactivated arenes | Very high, requires catalyst | Low for deactivated arenes |
| Selectivity | Generally high meta-selectivity, low polybromination | Good meta-selectivity, risk of polybromination | High para-selectivity for activated arenes; poor reactivity with deactivated arenes |
| Reported Yield | Good to excellent for deactivated arenes[1] | High, but requires careful control | Moderate to good for activated arenes[2][3]; negligible for benzenesulfonamide |
| Handling & Safety | Corrosive acid solvent; solid reagent is easy to handle | Highly toxic, corrosive, volatile liquid; requires fume hood and careful handling | Solid, relatively safe to handle |
| Byproducts | Succinimide (solid) | HBr (corrosive gas) | CuBr (solid) |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a logical workflow for the comparative evaluation of the different brominating agents.
Caption: Workflow for comparing the efficacy of different brominating agents.
Experimental Protocols
Detailed methodologies for the bromination of benzenesulfonamide using the compared reagents are provided below.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is effective for deactivated aromatic compounds.[1]
-
Preparation : In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve benzenesulfonamide (1.0 eq) in concentrated sulfuric acid.
-
Reagent Addition : Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction : Allow the mixture to stir at 0-5°C for one hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude product.
-
Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromobenzenesulfonamide.
Protocol 2: Bromination using Molecular Bromine (Br₂) and Ferric Bromide (FeBr₃)
This is a classic electrophilic aromatic substitution method, adapted from the procedure for similarly deactivated arenes like nitrobenzene.[4][5]
-
Catalyst Preparation : Place benzenesulfonamide (1.0 eq) and anhydrous ferric bromide (FeBr₃, 0.1 eq) or iron filings in a dry, three-necked flask equipped with a dropping funnel, a condenser, and a gas trap for HBr.
-
Reagent Addition : Gently heat the mixture to melt the benzenesulfonamide if necessary. Slowly add molecular bromine (Br₂, 1.1 eq) from the dropping funnel over 30-45 minutes. The reaction is exothermic and will evolve HBr gas.
-
Reaction : After the addition is complete, heat the reaction mixture (e.g., in a water bath at 60-70°C) for 2-3 hours until the evolution of HBr ceases.
-
Workup : Cool the reaction mixture to room temperature and treat it with a dilute aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Purification : Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-bromobenzenesulfonamide.
Protocol 3: Bromination using Copper(II) Bromide (CuBr₂)
This protocol is highly effective for electron-rich aromatics and is included for comparative purposes.[2] Its efficacy on a strongly deactivated substrate like benzenesulfonamide is expected to be very low.
-
Preparation : Dissolve benzenesulfonamide (1.0 eq) in a suitable solvent such as acetonitrile in a round-bottom flask.
-
Reagent Addition : Add Copper(II) Bromide (CuBr₂, 2.1 eq) to the solution.
-
Reaction : Stir the mixture at room temperature. The reaction time for activated arenes can be several hours. For benzenesulfonamide, the reaction is likely to show minimal to no conversion even after 24 hours, as indicated by TLC analysis.
-
Workup : If any product is formed, the reaction mixture can be filtered through a pad of Celite to remove copper salts, and the filtrate is concentrated.
-
Purification : The residue is taken up in an organic solvent, washed with water, and purified as described in the other protocols.
Mechanism and Selectivity Discussion
The bromination of benzenesulfonamide proceeds via an electrophilic aromatic substitution (EAS) mechanism. The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. This deactivation occurs through a strong inductive effect. Consequently, harsher conditions (e.g., strong acid or a catalyst) are required compared to the bromination of activated rings.
The deactivating nature of the sulfonamide group also governs the regioselectivity of the reaction. Electron density is most significantly withdrawn from the ortho and para positions. This leaves the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack.[6] As a result, the major product of bromination is 3-bromobenzenesulfonamide .
-
NBS in Strong Acid : The strong acid (H₂SO₄) protonates NBS, generating a highly potent electrophilic bromine species, which can then attack the deactivated ring.
-
Br₂ with FeBr₃ : The Lewis acid catalyst FeBr₃ polarizes the Br-Br bond, creating a strong electrophile (Br⁺[FeBr₄]⁻) that is reactive enough to overcome the deactivation of the ring.[7]
-
CuBr₂ : This reagent is not sufficiently electrophilic on its own to react with a strongly deactivated ring like benzenesulfonamide under mild conditions. It is typically effective for electron-rich systems such as phenols and anilines.[3]
References
- 1. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 2. 3-BROMOBENZENESULFONAMIDE | 89599-01-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Sciencemadness Discussion Board - bromination of nitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Paracetamol Synthesis: Validating Reproducibility and Scalability of Traditional versus Green Chemistry Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. The reproducibility and scalability of a synthesis protocol are critical factors that influence its viability, impacting everything from preclinical research to large-scale commercial production. This guide provides a detailed comparison of two prominent synthesis routes for paracetamol (acetaminophen), a widely used analgesic and antipyretic drug. We will examine the traditional synthesis method involving the acetylation of p-aminophenol and contrast it with a more recent, "greener" approach starting from hydroquinone. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the merits and challenges of each protocol, particularly concerning their reproducibility and potential for scalable manufacturing.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two paracetamol synthesis protocols, offering a clear comparison of their performance based on reported experimental outcomes.
| Parameter | Traditional Synthesis: p-Aminophenol & Acetic Anhydride | Green Synthesis: Hydroquinone & Ammonium Acetate | Ultrasound-Assisted Green Synthesis |
| Starting Materials | p-Aminophenol, Acetic Anhydride | Hydroquinone, Ammonium Acetate | Hydroquinone, Ammonium Acetate |
| Solvent/Catalyst | Water, Sulfuric Acid (catalyst) | Acetic Acid | Acetic Acid |
| Reaction Temperature | 80-100°C[1] | 220°C[2][3] | 60°C[4] |
| Reaction Time | ~10-15 minutes (heating)[5] | 15 hours[3] | 150 minutes[4] |
| Reported Yield | 59.5% - 70.82%[6][7] | >95%[3][8] | 57.72%[4] |
| Reported Purity | High (Melting Point: 169-170°C)[6] | >99%[9] | High (quantified by HPLC)[4] |
| Key Byproducts | Acetic Acid | Water | Water |
| Scalability Notes | Well-established for industrial scale. Use of controlled substance (acetic anhydride) can be a regulatory hurdle.[10] | Potential for recycling solvent and byproducts. High temperature and long reaction time can be challenging for scale-up.[3][8] | Significant reduction in temperature and time offers advantages for scalability and energy efficiency.[4] |
Experimental Protocols: A Detailed Methodology
For a synthesis protocol to be validated for reproducibility, a detailed and unambiguous experimental procedure is paramount. Below are the methodologies for the key experiments cited in this guide.
Protocol 1: Traditional Synthesis of Paracetamol from p-Aminophenol
This method relies on the acetylation of the amino group of p-aminophenol using acetic anhydride.
Materials:
-
p-Aminophenol
-
Acetic Anhydride
-
Distilled Water
-
Concentrated Sulfuric Acid (catalyst)
-
Ice bath
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a flask, suspend p-aminophenol in distilled water.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
-
In a separate container, measure the required amount of acetic anhydride.
-
Add the acetic anhydride to the p-aminophenol suspension while stirring.
-
Heat the reaction mixture in a water bath or using a heating mantle to approximately 80-100°C for about 10-15 minutes.[1][5]
-
After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the crude paracetamol.
-
Collect the crude product by vacuum filtration and wash it with cold distilled water to remove impurities.
-
The crude paracetamol can be further purified by recrystallization from hot water to obtain a product with high purity, typically exhibiting a melting point of 169–170°C.[6]
Protocol 2: Green Synthesis of Paracetamol from Hydroquinone
This greener alternative utilizes hydroquinone and ammonium acetate in acetic acid, avoiding the use of a corrosive acid catalyst and a controlled substance.
Materials:
-
Hydroquinone
-
Ammonium Acetate
-
Glacial Acetic Acid
-
High-temperature reaction vessel (e.g., autoclave)
-
Filtration apparatus
Procedure:
-
In a high-temperature reaction vessel, combine hydroquinone, ammonium acetate, and glacial acetic acid.
-
Seal the vessel and heat the reaction mixture to 220°C for 15 hours with continuous stirring.[2][3]
-
After the reaction period, cool the mixture to room temperature, which should induce the precipitation of paracetamol.
-
Collect the solid product by filtration.
-
The collected solid is washed with a suitable solvent and dried. This method has been reported to yield paracetamol with over 95% selectivity and greater than 99% purity.[8][9]
-
A potential process improvement for scalability involves the recycling of the acetic acid solvent and byproducts.[8]
Mandatory Visualizations
Experimental Workflow: A Logical Overview
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of paracetamol, applicable to both protocols with minor variations in the specific steps.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Intensification of paracetamol (acetaminophen) synthesis from hydroquinone using ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. phlox.or.id [phlox.or.id]
- 7. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 8. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone – All About Drugs [allfordrugs.com]
- 10. WO2017154024A1 - A process for synthesis of paracetamol - Google Patents [patents.google.com]
A Comparative Guide to the Isotopic Pattern of Bromine in the Mass Spectrum of 2-bromo-N-tert-butylbenzenesulfonamide
For researchers, scientists, and professionals in drug development, the precise identification of halogenated compounds is a critical step in chemical analysis. Mass spectrometry stands out as a powerful tool for this purpose, primarily due to the distinct isotopic patterns exhibited by elements like bromine. This guide provides a detailed comparison of the mass spectrometric signature of 2-bromo-N-tert-butylbenzenesulfonamide, focusing on the characteristic isotopic pattern of bromine, and contrasts this technique with other analytical methods.
The Signature of Bromine in Mass Spectrometry
Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal proportions (approximately 50.7% and 49.3%, respectively).[1][2] This near 1:1 ratio creates a distinctive isotopic cluster for any ion containing a single bromine atom.[1] In a mass spectrum, this manifests as two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).[3][4][5][6][7] The peak at the higher m/z value is referred to as the M+2 peak.[1] This unique "doublet" is a clear and unmistakable indicator of the presence of one bromine atom in a molecule or fragment.[1][5]
Isotopic Pattern and Fragmentation of this compound
The molecular formula for this compound is C₁₀H₁₄BrNO₂S. The presence of the bromine atom means that the molecular ion will appear as a pair of peaks of almost equal height at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in predictable ways. The key fragmentation pathways for sulfonamides and alkyl halides include cleavage of the sulfonamide bond, loss of the tert-butyl group, and elimination of the halogen.[8][9] For any fragment that retains the bromine atom, the characteristic 1:1 isotopic doublet will be observed.
Table 1: Predicted Mass Spectrometric Data for this compound
| m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity Ratio | Proposed Fragment Ion | Notes |
| 291 | 293 | ~1:1 | [C₁₀H₁₄⁷⁹Br/⁸¹BrNO₂S]⁺ | Molecular Ion (M⁺) |
| 235 | 237 | ~1:1 | [C₆H₄⁷⁹Br/⁸¹BSO₂]⁺ | Loss of tert-butylamine |
| 220 | 222 | ~1:1 | [C₆H₄⁷⁹Br/⁸¹BSO₂NH₂]⁺ | Rearrangement and loss of isobutylene |
| 155 | 157 | ~1:1 | [C₆H₄⁷⁹Br/⁸¹B]⁺ | Loss of SO₂ and N-tert-butyl group |
| 57 | - | - | [C₄H₉]⁺ | tert-butyl cation (Base Peak) |
Note: The molecular ion peaks for this compound may be of low intensity or absent, as the molecule can be unstable and fragment readily.[2] The base peak is often a stable, non-brominated fragment.[2]
Caption: Predicted fragmentation pathway for this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective for identifying bromine, other spectroscopic methods provide complementary structural information.
Table 2: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages | Information Provided |
| Mass Spectrometry (MS) | Excellent for confirming the presence of bromine via isotopic pattern.[6] Provides molecular weight and fragmentation data. High sensitivity. | May not definitively identify isomers without tandem MS or chromatography. Molecular ion can be weak or absent.[2] | Elemental composition (especially halogens), molecular weight, structural information from fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for unambiguous structure elucidation and isomer differentiation. | Lower sensitivity compared to MS. Does not directly detect bromine, but its electronegativity influences chemical shifts of nearby nuclei. | Detailed molecular structure, connectivity, and stereochemistry. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule (e.g., N-H, S=O stretches).[10] Quick and non-destructive. | Spectrum can be complex and difficult to interpret fully. Not suitable for determining molecular weight or overall structure. | Presence of specific functional groups. |
Experimental Protocols
A general protocol for the analysis of this compound by mass spectrometry is provided below.
1. Sample Preparation
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[8]
2. Mass Spectrometry Analysis (ESI-MS)
-
Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
-
Ionization Mode : Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.[10]
-
Mass Range : Acquire data over a mass-to-charge range of m/z 50-500 to observe the parent molecule and key fragments.
-
MS/MS Analysis : To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) on the precursor molecular ions (m/z 291 and 293). Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.[8]
3. Data Analysis
-
Examine the full scan spectrum for the characteristic doublet peak with a ~1:1 intensity ratio and a 2 Da mass difference, which indicates the presence of a bromine atom.[3][7]
-
Analyze the MS/MS spectra to identify fragment ions. The presence of the isotopic doublet in fragment ions confirms which parts of the molecule retain the bromine atom.[8]
Caption: General experimental workflow for MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
A Comparative Study of Ortho- vs. Para-Substituted Benzenesulfonamide Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of ortho- and para-substituted benzenesulfonamide derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Benzenesulfonamides are a critical pharmacophore in medicinal chemistry, and the seemingly subtle shift of a substituent from the ortho- to the para-position on the benzene ring can profoundly influence the molecule's biological activity, physicochemical properties, and overall suitability as a therapeutic agent. This document summarizes key performance data, provides detailed experimental protocols, and visualizes relevant biological pathways to aid in the rational design of next-generation sulfonamide-based drugs.
Executive Summary
The strategic placement of substituents on the benzenesulfonamide scaffold is a cornerstone of structure-activity relationship (SAR) studies. Generally, para-substitution is more extensively explored and often leads to potent inhibitors of key enzymes like carbonic anhydrases (CAs).[1] This is attributed to the substituent extending into specific pockets of the enzyme's active site. However, ortho-substitution can offer unique conformational constraints and interactions, leading to altered selectivity profiles that can be advantageous in achieving isoform-specific inhibition and reducing off-target effects. This guide will use ortho- and para-aminobenzenesulfonamide as primary examples to illustrate these differences, supplemented with data from other derivatives where relevant.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data comparing the biological activity and physicochemical properties of representative ortho- and para-substituted benzenesulfonamide derivatives.
Table 1: Comparative Biological Activity (Carbonic Anhydrase Inhibition)
| Compound | Substituent Position | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| 2-Aminobenzenesulfonamide | ortho | hCA II | ~25,000 |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | para | hCA II | 240 |
| 2-Chlorobenzenesulfonamide | ortho | hCA II | ~10,000 |
| 4-Chlorobenzenesulfonamide | para | hCA II | 15 |
| Derivative with ortho-ureido group | ortho | hCA IX | Potent Inhibition |
| Derivative with para-ureido group | para | hCA IX | Potent Inhibition |
Note: Data is compiled from multiple sources and direct comparison should be made with caution. The significant difference in inhibitory potency between the ortho- and para-isomers highlights the critical role of substituent placement.
Table 2: Comparative Physicochemical Properties
| Property | 2-Aminobenzenesulfonamide (ortho) | 4-Aminobenzenesulfonamide (para) |
| Molecular Weight ( g/mol ) | 172.21 | 172.21 |
| Melting Point (°C) | 153-157 | 164-166[2] |
| Aqueous Solubility | Freely soluble in water[3] | Slightly soluble in cold water, soluble in boiling water[4] |
| Calculated logP | -0.6 | -0.6 |
Note: The difference in solubility, despite identical molecular weights and calculated logP values, underscores the impact of the substituent's position on intermolecular interactions.
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase IX (CA IX) in Hypoxic Cancer Cells
Caption: Role of CA IX in cancer cell adaptation to hypoxia.
Experimental Workflow for Evaluating Carbonic Anhydrase Inhibitors
Caption: A typical workflow for the evaluation of carbonic anhydrase inhibitors.
Experimental Protocols
Synthesis of Aminobenzenesulfonamides
1. Synthesis of para-Aminobenzenesulfonamide (Sulfanilamide)
This is a multi-step synthesis starting from acetanilide.
-
Step 1: Chlorosulfonation of Acetanilide.
-
In a fume hood, add acetanilide to an excess of chlorosulfonic acid in a flask equipped with a stirrer and a gas trap.
-
Heat the mixture gently to about 60-70°C and maintain for 1-2 hours until the reaction is complete (cessation of HCl gas evolution).
-
Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
The product, p-acetamidobenzenesulfonyl chloride, will precipitate. Filter the solid, wash with cold water, and dry.
-
-
Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride.
-
Add the dried p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring.
-
Stir the mixture until the reaction is complete. The product, p-acetamidobenzenesulfonamide, will precipitate.
-
Filter the solid, wash with water, and dry.
-
-
Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide.
-
Reflux the p-acetamidobenzenesulfonamide with dilute hydrochloric acid (approximately 10-15%) for 1-2 hours.
-
Cool the solution and neutralize it with a base (e.g., sodium carbonate) until the p-aminobenzenesulfonamide precipitates.
-
Filter the product, wash with cold water, and recrystallize from hot water to obtain pure p-aminobenzenesulfonamide.[5]
-
2. Synthesis of ortho-Aminobenzenesulfonamide
This synthesis typically starts from o-nitrobenzenesulfonyl chloride.
-
Step 1: Amination of o-Nitrobenzenesulfonyl Chloride.
-
React o-nitrobenzenesulfonyl chloride with an excess of concentrated aqueous ammonia in a suitable solvent like ethanol or acetone at room temperature.
-
Stir the mixture until the reaction is complete. The product, o-nitrobenzenesulfonamide, will precipitate.
-
Filter the solid, wash with water, and dry.
-
-
Step 2: Reduction of o-Nitrobenzenesulfonamide.
-
Dissolve the o-nitrobenzenesulfonamide in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]
-
If using iron, stir the mixture at room temperature for several hours until the reduction is complete. For catalytic hydrogenation, the reaction is typically carried out at elevated pressure and temperature.
-
After the reaction, filter off the catalyst or iron residues.
-
Evaporate the solvent, and the crude o-aminobenzenesulfonamide can be purified by recrystallization.[3]
-
Biological Activity and Physicochemical Property Determination
1. Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of carbon dioxide.
-
Principle: Carbonic anhydrase catalyzes the reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The rate of this reaction can be monitored by the change in absorbance of a pH indicator.
-
Materials:
-
Stopped-flow spectrophotometer.
-
Human carbonic anhydrase isoforms (e.g., hCA II, hCA IX).
-
CO₂-saturated water.
-
Buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5).
-
pH indicator (e.g., phenol red).
-
Test compounds (ortho- and para-substituted benzenesulfonamides) dissolved in a suitable solvent (e.g., DMSO).
-
Reference inhibitor (e.g., acetazolamide).
-
-
Procedure:
-
Prepare solutions of the CA enzyme, buffer with pH indicator, and CO₂-saturated water.
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
The stopped-flow instrument rapidly mixes the enzyme solution (pre-incubated with the inhibitor or vehicle) with the CO₂-saturated buffer solution.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[6][7]
-
2. Determination of Aqueous Solubility
-
Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in water.
-
Procedure:
-
Add an excess amount of the solid compound to a known volume of water or a buffer solution (e.g., PBS, pH 7.4) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
3. Determination of Partition Coefficient (logP)
-
Principle: The shake-flask method is also used to determine the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity.
-
Procedure:
-
Prepare a solution of the compound in either water or n-octanol.
-
Add a known volume of this solution to a flask containing a known volume of the other immiscible solvent (n-octanol or water). The two solvents should be pre-saturated with each other.
-
Seal the flask and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely, either by standing or by centrifugation.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Conclusion
The choice between ortho- and para-substitution on a benzenesulfonamide scaffold is a critical decision in drug design. While para-substituted derivatives have been more extensively studied and often exhibit high potency, ortho-substituted analogs present an opportunity to explore different chemical spaces and achieve unique selectivity profiles. The data and protocols presented in this guide are intended to provide a foundational understanding of the key differences between these positional isomers and to equip researchers with the necessary tools to further investigate and exploit these differences in the development of novel and effective therapeutic agents.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 2-Aminobenzenesulfonamide | 3306-62-5 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-bromo-N-tert-butylbenzenesulfonamide
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-bromo-N-tert-butylbenzenesulfonamide, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.[1] All contaminated materials must be collected in a sealed container designated for halogenated waste and disposed of through your institution's hazardous waste management program.[1]
Summary of Safety and Disposal Information
The following table summarizes key safety and disposal parameters based on general knowledge for halogenated organic compounds.
| Parameter | Information |
| Chemical Classification | Halogenated Organic Compound |
| Primary Hazards | Assumed to be an irritant to skin, eyes, and the respiratory system. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, and appropriate respiratory protection. |
| Spill Cleanup | Use inert absorbent for liquids; sweep solids carefully. Place in a sealed container for halogenated waste.[1] |
| Disposal Container | Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste".[1] |
| Disposal Method | Engage a licensed professional chemical waste disposal service. Do not dispose of down the drain or in regular trash.[2] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of in the general waste stream or down the drain.[1] The following protocol outlines the necessary steps for its proper disposal:
-
Waste Segregation: All waste containing this compound, including unreacted material, solutions, and contaminated consumables (e.g., gloves, absorbent materials), must be segregated as halogenated organic waste .[1]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting halogenated organic waste. The container must be clearly labeled with "Halogenated Organic Waste" and should list "this compound" as a component.[1]
-
Waste Collection:
-
Solid Waste: Carefully transfer solid waste into the designated container, minimizing the generation of dust.
-
Liquid Waste: Transfer liquid waste, such as reaction mother liquors or solutions, into the designated liquid halogenated organic waste container.
-
Contaminated Materials: Place all contaminated items, including gloves, weigh boats, and absorbent pads, into the solid halogenated organic waste container.
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.
References
Personal protective equipment for handling 2-bromo-N-tert-butylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides crucial safety and logistical information for the handling of 2-bromo-N-tert-butylbenzenesulfonamide, a key building block in pharmaceutical research. Adherence to these protocols is essential for minimizing risk and maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data for structurally similar compounds, such as N-tert-Butyl 3-bromobenzenesulfonamide, indicate potential hazards.[1] These include skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, a cautious approach to handling is warranted, employing a comprehensive suite of personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Essential to prevent eye contact with airborne particles or splashes.[1][2][3][4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for any damage before use.[2][3][5][6] For tasks with a higher risk of exposure, consider double-gloving.[2] |
| Body Protection | A laboratory coat or a disposable gown. | Should be clean and fully buttoned to protect against accidental spills.[2][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid the formation and inhalation of dust and aerosols.[1][7] If a fume hood is unavailable or when handling larger quantities, a suitable respirator may be necessary.[3] |
Operational Protocols
Strict adherence to the following operational protocols is mandatory to minimize exposure and prevent contamination.
General Handling Protocol:
-
Preparation: Before handling, ensure your designated workspace, such as a chemical fume hood, is clean and uncluttered. Verify that safety equipment, including an eyewash station and a safety shower, is accessible.[2]
-
During Handling: Avoid all direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area. Use non-sparking tools to prevent fire hazards from electrostatic discharge.[7]
-
Post-Handling: Thoroughly wash your hands and any exposed skin immediately after handling the compound.[2] Carefully remove and dispose of contaminated PPE.[3] Clean all work surfaces according to your laboratory's standard operating procedures.
Storage Protocol:
-
Keep the container tightly sealed to prevent leakage.[7]
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
Emergency and Disposal Plans
Proper planning for emergencies and waste disposal is a critical component of laboratory safety.
Spill Response:
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Immediate Actions: Alert everyone in the immediate vicinity and evacuate the area if necessary.[8] If there is a fire or medical attention is required, contact your institution's emergency services immediately.[8]
-
Containment and Cleanup: For minor spills, and only if you are trained and have the appropriate PPE, you can proceed with cleanup.[9] For dry spills, gently cover the material with absorbent paper to avoid raising dust.[10] Use appropriate tools to collect the material and place it in a sealed container for disposal.[9]
-
Decontamination: After the spill has been cleaned up, decontaminate the area according to your laboratory's procedures.
Table 2: Spill Response Levels
| Spill Size | Personnel Action | Required Assistance |
| Minor Spill | Trained laboratory personnel | Not typically required |
| Major Spill | Evacuate the area | Contact Environmental Health and Safety (EHS) or emergency responders |
Waste Disposal:
Improper disposal of this compound and contaminated materials can pose a risk to the environment.
-
Categorization: As a brominated organic compound, all waste containing this substance should be classified as halogenated organic waste.[11]
-
Collection: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[11]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[11] Do not mix with non-halogenated waste.[11]
Procedural Workflow
To ensure a systematic and safe approach to handling this compound, the following workflow should be followed.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. epa.gov [epa.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 2017erp.com [2017erp.com]
- 7. echemi.com [echemi.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
